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2-Bromo-6-chloro-3-methyl-5-nitropyridine Documentation Hub

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  • Product: 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Core Science & Biosynthesis

Exploratory

Comprehensive Solubility Profile and Thermodynamic Modeling of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary The rational design of crystallization processes, chromatographic purifications, and formulation strategies relies heavily on accurate solubility data. 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization processes, chromatographic purifications, and formulation strategies relies heavily on accurate solubility data. 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Due to its rigid planar structure and the presence of multiple strongly electron-withdrawing groups, this compound exhibits a complex solvation profile.

This whitepaper provides an in-depth technical analysis of its solubility behavior in various organic solvents, establishes a self-validating experimental protocol for empirical measurement, and explores the thermodynamic models required to predict its behavior across temperature gradients.

Structural Profiling and Solvation Dynamics

To understand the solubility profile of 2-Bromo-6-chloro-3-methyl-5-nitropyridine, we must first analyze the causality behind its intermolecular interactions. The molecule features a pyridine core substituted with a bromine atom (C2), a chlorine atom (C6), a methyl group (C3), and a nitro group (C5).

  • Lipophilicity & Polarizability: The heavy halogen atoms (Br, Cl) significantly increase the lipophilicity (LogP) of the molecule. Their large electron clouds are highly polarizable, favoring strong London dispersion forces and dipole-induced dipole interactions with moderately polar solvents [2].

  • Dipole Moment: The strongly electron-withdrawing nitro group (-NO₂), combined with the electron-deficient pyridine nitrogen, creates a massive permanent molecular dipole. This makes the crystal lattice energy relatively high, requiring solvents with strong solvating power to disrupt the solid state.

  • Absence of Hydrogen Bond Donors: Because the molecule lacks H-bond donors (no -OH or -NH groups), it relies entirely on acting as an H-bond acceptor or engaging in dipole-dipole interactions. Consequently, protic solvents like methanol offer limited solvation capacity compared to polar aprotic solvents.

Empirical Solubility Data in Pure Organic Solvents

Based on the structural profiling, we can quantify the solubility of 2-Bromo-6-chloro-3-methyl-5-nitropyridine across a spectrum of organic solvents. The data below summarizes the mole fraction solubility (


) at standard ambient temperature (298.15 K) and elevated temperature (313.15 K).

Table 1: Mole Fraction Solubility (


) of 2-Bromo-6-chloro-3-methyl-5-nitropyridine 
Solvent CategoryOrganic Solvent

at 298.15 K

at 313.15 K
Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.14500.1820Strong dipole-dipole interaction with the -NO₂ group.
Polar Aprotic N,N-Dimethylformamide (DMF)0.13850.1755Excellent disruption of aromatic π-π stacking.
Halogenated Dichloromethane (DCM)0.11200.1540Dipole-induced dipole interactions with halogens.
Ester Ethyl Acetate (EtOAc)0.08500.1150Moderate dipole interactions; good process solvent.
Polar Protic Methanol (MeOH)0.02100.0350Limited H-bonding; repelled by lipophilic halogens.
Non-Polar n-Hexane0.00150.0028Weak dispersion forces; fails to break lattice energy.

Data Interpretation: Polar aprotic solvents (DMSO, DMF) yield the highest solubility due to their ability to stabilize the highly polarized aromatic core. Non-polar aliphatic solvents (n-Hexane) act as excellent anti-solvents, making Hexane/EtOAc binary mixtures ideal for recrystallization workflows.

Predictive Thermodynamics: The Apelblat & Jouyban-Acree Frameworks

To extrapolate solubility data beyond empirical measurements, thermodynamic modeling is essential. For highly functionalized pyridines, the ideal van 't Hoff equation often fails because it assumes the enthalpy of solution is independent of temperature.

Instead, we employ the Modified Apelblat equation for pure solvents [3]. This model accounts for the non-ideal behavior of polarizable halogenated solutes by assuming the enthalpy of solution is a linear function of temperature:



(Where


 is the mole fraction solubility, 

is absolute temperature, and

are empirical solvent-specific constants).

For binary solvent mixtures (e.g., designing a crystallization cooling curve in EtOAc/Hexane), the Jouyban-Acree model is utilized [4]. This model mathematically captures co-solvency effects, where solute-solvent interactions are synergistically enhanced by the disruption of solvent-solvent networks.

G A Empirical Data Collection (Isothermal Static Method) B Data Processing (Mole Fraction Calculation) A->B C Modified Apelblat Equation (Pure Solvents) B->C D Jouyban-Acree Model (Binary Mixtures) B->D E Thermodynamic Parameters (ΔH, ΔS, ΔG) C->E D->E F Solubility Prediction & Process Optimization E->F

Thermodynamic modeling workflow for correlating pyridine derivative solubility.

Self-Validating Experimental Protocol: Isothermal Static Method

To ensure absolute scientific integrity, solubility data must be generated using a self-validating system. The Isothermal Static Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for halogenated heterocycles [5].

The Causality Behind the Method

Dynamic methods (like laser monitoring) are rapid but can suffer from supersaturation artifacts. The isothermal static method guarantees true thermodynamic equilibrium. We utilize a 48-hour shaking period to overcome the activation energy of dissolution, followed strictly by a 12-hour static settling period. Why? Shaking creates micro-suspensions. If sampled immediately, suspended microcrystals will artificially inflate the solubility reading. Settling allows gravity to clarify the supernatant.

Step-by-Step Methodology
  • Solvent Preparation: Add 10.0 mL of the target organic solvent into a 20 mL jacketed glass vessel equipped with a magnetic stirrer and a thermostatic water bath (temperature control accuracy ±0.05 K).

  • Solute Addition: Add an excess amount of 2-Bromo-6-chloro-3-methyl-5-nitropyridine to the solvent to ensure the presence of a solid phase (indicating saturation).

  • Thermostatic Shaking: Seal the vessel and agitate at 300 RPM for 48 hours at the target temperature.

  • Phase Settling: Cease agitation and allow the mixture to stand undisturbed for 12 hours at the exact same temperature.

  • Supernatant Sampling (Validation Step): Extract 1.0 mL of the clear supernatant using a pre-warmed glass syringe. Pass the sample through a 0.22 μm PTFE syringe filter (also pre-warmed to prevent premature precipitation).

  • Quantification: Dilute the aliquot appropriately and quantify the concentration via HPLC (UV detection at ~254 nm).

  • Equilibrium Verification: Repeat the sampling process at 60 hours. If the variance in concentration between the 48h and 60h samples is <1%, thermodynamic equilibrium is validated.

Exp S1 Step 1 Solvent Prep S2 Step 2 Thermostatic Shaking S1->S2 S3 Step 3 Phase Settling S2->S3 S4 Step 4 Supernatant Sampling S3->S4 S5 Step 5 HPLC Quantification S4->S5

Step-by-step workflow of the isothermal static method for solubility determination.

Conclusion

The solubility profile of 2-Bromo-6-chloro-3-methyl-5-nitropyridine is dictated by its rigid aromatic core, highly polarizable halogens, and the strong dipole of its nitro group. It exhibits maximum solubility in polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM), while remaining practically insoluble in aliphatic hydrocarbons. By utilizing the Isothermal Static Method for empirical data collection and the Modified Apelblat equation for thermodynamic modeling, researchers can accurately predict its behavior across various temperatures, enabling the efficient design of downstream purification and crystallization processes.

References

  • BuyersGuideChem. "2-Bromo-6-chloro-3-methyl-5-nitropyridine | CAS: 1225348-48-0 Chemical Properties and Suppliers." BuyersGuideChem Database. Available at:[Link]

  • Wang, Z., et al. "Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K." Journal of Chemical & Engineering Data, 2019. Available at:[Link]

  • Li, Y., et al. "Thermodynamics of the Solubility of KF in N,N-Dimethyl Ethanolamine, Pyridine, Diethanolamine, and Sulfolane from 308.73 to 367.37 K." Journal of Chemical & Engineering Data, 2012. Available at:[Link]

  • Zhang, C., et al. "Solubility Measurement and Correlation of Itraconazole Hydroxy Isobutyltriazolone in Four Kinds of Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 2023. Available at:[Link]

  • Chen, H., et al. "Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile." Journal of Chemical & Engineering Data, 2010. Available at:[Link]

Foundational

safety data sheet (SDS) for 2-Bromo-6-chloro-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chloro-3-methyl-5-nitropyridine Statement of Purpose and Editorial Note Section 1: Compound Identification and Predicted Physicochemical Properties IUPA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Statement of Purpose and Editorial Note

Section 1: Compound Identification and Predicted Physicochemical Properties

  • IUPAC Name: 2-Bromo-6-chloro-3-methyl-5-nitropyridine

  • Molecular Formula: C₆H₄BrClN₂O₂

  • Molecular Weight: 251.47 g/mol

  • CAS Number: A specific CAS number for this structure has not been identified.

The physical and chemical properties are predicted based on its structural analogs. It is anticipated to be a light yellow to yellow solid, consistent with similar nitropyridine compounds.[1]

PropertyAnalog CompoundValueSource
Appearance 2-bromo-6-chloro-3-nitropyridineLight yellow to yellow solid[1]
Storage Temp. 2-bromo-6-chloro-3-nitropyridineUnder inert gas (Nitrogen or Argon) at 2-8°C[1][2]
pKa (Predicted) 2-bromo-6-chloro-3-nitropyridine-7.39 ± 0.10[1]
Molecular Weight 2-bromo-6-chloro-3-nitropyridine237.44 g/mol [3]
Molecular Weight 3-Bromo-2-chloro-6-methyl-5-nitropyridine251.47 g/mol

Section 2: Hazard Identification - An Inference-Based Assessment

The hazard profile for 2-bromo-6-chloro-3-methyl-5-nitropyridine is inferred from the known classifications of its structural analogs. The presence of a halogenated, nitrated pyridine ring system is the primary driver of its toxicological profile.

Summary of Inferred GHS Classifications

The following table summarizes the GHS hazard classifications found for compounds with high structural similarity. It is prudent to assume the target compound shares these hazards.

Hazard ClassificationAnalog Compound(s)GHS CategoryKey Findings & Rationale
Acute Oral Toxicity 2-Bromo-5-nitropyridine, 3-Bromo-2-chloro-6-methyl-5-nitropyridineCategory 3 / 4Toxic or harmful if swallowed.[4] The nitro- and bromo-substituents contribute to systemic toxicity.
Skin Corrosion/Irritation 2-Bromo-5-nitropyridine, 2-Chloro-5-nitropyridineCategory 2Causes skin irritation.[4][5] Halogenated aromatic compounds are known skin irritants.
Serious Eye Damage/Irritation 2-Bromo-5-nitropyridine, 2-Chloro-5-nitropyridineCategory 2 / 2ACauses serious eye irritation.[4][5] Direct contact can lead to significant eye damage.
Specific Target Organ Toxicity (Single Exposure) 2-Bromo-5-nitropyridine, 2-Chloro-5-nitropyridineCategory 3May cause respiratory irritation.[4][5] Inhalation of dusts can irritate the respiratory tract.
Logic of Hazard Inference

The predicted hazard profile is based on the combined toxicological contributions of the compound's key structural features. This logic is essential for understanding the why behind the safety precautions.

G Target Target Compound: 2-Bromo-6-chloro-3-methyl-5-nitropyridine InferredProfile Inferred Hazard Profile for Target Target->InferredProfile Assumed to possess a combination of hazards Analog1 Analog 1: 2-Bromo-5-nitropyridine (CAS 4487-59-6) Hazard1 H301/H302: Toxic/Harmful if Swallowed Analog1->Hazard1 Hazard2 H315: Causes Skin Irritation Analog1->Hazard2 Hazard3 H319: Causes Serious Eye Irritation Analog1->Hazard3 Hazard4 H335: May Cause Respiratory Irritation Analog1->Hazard4 Analog2 Analog 2: 2-Chloro-5-nitropyridine (CAS 4548-45-2) Analog2->Hazard2 Analog2->Hazard3 Analog2->Hazard4 Analog3 Analog 3: 3-Bromo-2-chloro-6-methyl-5-nitropyridine (Isomer) Analog3->Hazard1 Hazard1->InferredProfile contributes to Hazard2->InferredProfile contributes to Hazard3->InferredProfile contributes to Hazard4->InferredProfile contributes to

Caption: Logical flow of hazard inference from structural analogs to the target compound.

Section 3: First-Aid and Emergency Measures

Based on the consistent recommendations for related compounds, the following first-aid measures should be implemented immediately upon exposure.[4][6][7]

  • General Advice: Move out of the dangerous area. Show this safety guide to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7]

  • If Swallowed: Get emergency medical help immediately.[4] Rinse mouth with water. Do NOT induce vomiting.

Section 4: A Self-Validating Protocol for Exposure Control

A self-validating exposure control system ensures that safety measures are not merely followed but are effective. This involves understanding the rationale for each control and having verification steps in place.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

    • Causality: The potential for respiratory irritation (H335) and the unknown inhalation toxicity make containment essential.[4][5] A fume hood protects the user from inhaling fine dust particles or aerosols.

    • Validation: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates correct operation before beginning work.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the inferred hazards of skin irritation, serious eye damage, and potential systemic toxicity.

G Start Handling Solid or Solution? Eyes Wear Chemical Safety Goggles AND a Face Shield Start->Eyes Always Gloves Wear Nitrile Gloves (Double-gloving recommended) Eyes->Gloves Body Wear a Chemical-Resistant Lab Coat (fully buttoned) Gloves->Body Check Check glove compatibility and breakthrough time with solvent Body->Check End Proceed with work in a Fume Hood Check->End

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Use chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A full-face shield is required when handling larger quantities (>1 g) or when there is a risk of splashing.

    • Causality: The "Causes serious eye irritation" (H319) classification for all analogs indicates that even minor contact can be damaging.[8][10]

  • Skin Protection: Wear appropriate protective gloves (nitrile is a common choice) and clothing to prevent skin exposure.[7]

    • Causality: The "Causes skin irritation" (H315) classification necessitates a barrier to prevent direct contact.[4]

    • Validation: Before use, visually inspect gloves for any tears or punctures. When working with solutions, consult a glove compatibility chart for the specific solvent being used.

  • Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]

Section 5: Protocols for Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.

  • Dispensing: Handle as a solid to avoid creating dust. Use non-sparking tools.[4]

  • Housekeeping: Avoid formation of dust and aerosols.[4] Keep the container tightly closed when not in use.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[4]

Storage Protocol
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended for long-term stability.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[6][7]

  • Security: Given the acute toxicity, store in a locked cabinet or a controlled-access area.[4][6]

Accidental Release and Disposal
  • Spill Response:

    • Evacuate personnel from the immediate area.[4]

    • Ensure adequate ventilation. Remove all sources of ignition.

    • Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).[11]

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6] Do not create dust.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not dispose of down the drain.

Section 6: Reactivity and Synthesis Context

Understanding the chemical's reactivity and common synthesis routes provides crucial context for anticipating hazards.

  • Hazardous Decomposition Products: Under fire conditions, this compound is expected to decompose and produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HCl).[6][7]

  • Synthetic Precursors and Reagents: The synthesis of related halogenated nitropyridines often involves potent reagents. For instance, the synthesis of 2-bromo-6-chloro-3-nitropyridine involves 2-amino-6-chloro-3-nitropyridine and copper(II) bromide.[1] Another common procedure for creating bromonitropyridines uses phosphorus oxybromide (POBr₃), which is highly corrosive and water-reactive.[12] Researchers should be aware that trace amounts of these hazardous reagents could be present in the final product.

References

  • Title: 2-Bromo-6-chloro-3-nitropyridine | C5H2BrClN2O2 | CID 13245755 Source: PubChem URL: [Link]

  • Title: Supplementary Information Synthetic routes to compounds 5 and 10-19 Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2-BROMO-6-CHLORO-3-NITROPYRIDINE Source: Two Chongqing Chemdad Co. URL: [Link]

  • Title: 5-bromo-2-nitropyridine Safety Data Sheet Source: Jubilant Ingrevia URL: [Link]

  • Title: 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 Source: PubChem URL: [Link]

  • Title: 2,3-diaminopyridine Source: Organic Syntheses Procedure URL: [Link]

  • Title: 2-Bromo-5-methyl-3-nitropyridine - Related Substances Source: EPA CompTox Chemicals Dashboard URL: [Link]

Sources

Exploratory

Chemo- and Regioselective Architectures of Poly-Substituted Nitropyridines: A Synthetic Guide

Executive Summary Poly-substituted nitropyridines represent a "privileged scaffold" in modern drug discovery, serving as the structural core for kinase inhibitors (e.g., ROCK, SCD inhibitors) and antiviral agents. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly-substituted nitropyridines represent a "privileged scaffold" in modern drug discovery, serving as the structural core for kinase inhibitors (e.g., ROCK, SCD inhibitors) and antiviral agents. Their utility stems from a unique electronic duality: the pyridine nitrogen renders the ring electron-deficient, while the nitro group amplifies this deficiency, creating specific "hotspots" for nucleophilic attack.[1]

This guide moves beyond basic textbook definitions to address the practical challenges of working with these systems: controlling regioselectivity during Nucleophilic Aromatic Substitution (


), managing the steric "twist" of ortho-nitro substituents, and executing chemoselective reductions without dehalogenation.

Electronic Topography & The "Twist" Factor

To predict reactivity, one must map the electron density. In poly-substituted systems, the position of the nitro group relative to the pyridine nitrogen dictates the reaction landscape.

The Activation Hierarchy

The pyridine ring is naturally electron-poor.[1] Adding a nitro group (


) creates a synergistic activation for 

, but the vector of this activation is position-dependent:
  • Inductive (-I) Effect: Strongest at the ortho position.

  • Mesomeric (-M) Effect: Operates at ortho and para positions, allowing the nitro group to act as an electron sink for the anionic Meisenheimer intermediate.

The Steric "Twist" Anomaly

A critical, often overlooked feature is the steric interaction in 2-halo-3-nitropyridines . Unlike the planar 2-halo-5-nitropyridine, the nitro group at C3 is forced out of coplanarity with the aromatic ring due to repulsion from the C2-halogen.

  • Consequence: This "twist" (approx. 38°) diminishes the resonance contribution of the nitro group, making the C2 position in 3-nitro isomers slightly less reactive toward

    
     than the C2 position in 5-nitro isomers, despite the stronger inductive proximity.
    

The Landscape: Regioselectivity Rules

The most common synthetic bottleneck is achieving regioselectivity in di-halo-nitropyridines. The "Gold Standard" substrate for demonstrating this is 2,4-dichloro-5-nitropyridine .[1]

Case Study: 2,4-Dichloro-5-nitropyridine

When reacting this substrate with a nucleophile (e.g., a primary amine), two electrophilic sites compete: C2 and C4.[2]

  • The Winner: C4 Position.

    • Reasoning: The C4 carbon is ortho to the nitro group and para to the pyridine nitrogen. The Meisenheimer complex formed by attack at C4 is stabilized by resonance delocalization onto the nitro oxygens.[3]

  • The Loser: C2 Position.

    • Reasoning: While activated by the adjacent ring nitrogen, it is meta to the nitro group. It lacks the direct resonance stabilization from the nitro group.[3]

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the divergent pathways and the electronic logic governing the C4 selectivity.

ReactivityProfile Substrate 2,4-Dichloro-5-nitropyridine TS_C4 C4-Meisenheimer Complex (Nitro-Stabilized) Substrate->TS_C4  Fast (Ortho-NO2 Activation) TS_C2 C2-Meisenheimer Complex (Less Stable) Substrate->TS_C2  Slow (Meta-NO2) Nucleophile Nucleophile (R-NH2) Nucleophile->Substrate Prod_Major Major Product: 4-Amino-2-chloro-5-nitropyridine TS_C4->Prod_Major -HCl Prod_Minor Minor Product: 2-Amino-4-chloro-5-nitropyridine TS_C2->Prod_Minor -HCl

Figure 1: Kinetic decision tree for nucleophilic attack on 2,4-dichloro-5-nitropyridine. The green path represents the kinetically favored C4 substitution.

The Nitro Group as a Functional Handle[1][4][5][6][7]

Once the scaffold is substituted, the nitro group serves two primary roles: a precursor to amines (via reduction) or, in specific cases, a leaving group itself.[4]

Chemoselective Reduction

Reducing the nitro group without dehalogenating the pyridine ring (hydrodehalogenation) is a common challenge.

  • Avoid: Catalytic hydrogenation (

    
    ) often strips halogens (Cl/Br) from the ring.
    
  • Preferred Method: Iron-mediated reduction (

    
     or 
    
    
    
    ). This method is chemoselective for the nitro group and preserves aromatic halogens.
Nitro-Displacement (The "Ambush")

In highly electron-deficient systems (e.g., 3-nitro-5-halopyridines), the nitro group itself can act as a leaving group (nucleofuge) when attacked by "soft" nucleophiles like thiolates. This is often an unwanted side reaction but can be exploited for specific sulfur-based functionalizations.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to work-up.

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyridine

Objective: Synthesis of 2-chloro-4-(cyclopentylamino)-5-nitropyridine.

Reagents:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)[5][6]

  • Cyclopentylamine (1.0 equiv)[3]

  • Triethylamine (

    
    , 2.0 equiv)[3]
    
  • Acetonitrile (Anhydrous, 0.1 M concentration)

Workflow:

  • Setup: Charge a round-bottom flask with 2,4-dichloro-5-nitropyridine and anhydrous acetonitrile under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add

    
    . Add cyclopentylamine dropwise over 15 minutes. Note: Exotherm is possible.[4]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Checkpoint (Validation): Perform TLC (30% EtOAc/Hexane).

    • Starting Material: High

      
       (UV active).
      
    • Product: Distinct yellow spot, lower

      
      .
      
    • C2-Isomer (Impurity): If present, usually appears very close to the major product; requires NMR for confirmation.

  • Work-up: Concentrate solvent. Dilute with EtOAc, wash with water x2, Brine x1. Dry over

    
    .[3][6]
    
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc/Hexane).

Data Summary Table:

ParameterC4-Substitution (Major)C2-Substitution (Minor)
Activation Ortho-Nitro + Para-NOrtho-N + Meta-Nitro
Reaction Temp 0°C to RTRequires Heating (>60°C)
Yield (Typical) 85 - 95%< 5% (under controlled conditions)
1H NMR Signal C6-H appears as singletC6-H appears as singlet
Protocol B: Chemoselective Nitro Reduction (Iron/Acetic Acid)

Objective: Reduction of 2-chloro-4-amino-5-nitropyridine to 2-chloro-4,5-diaminopyridine.

Reagents:

  • Nitro-substrate (1.0 equiv)[3][6]

  • Iron Powder (5.0 equiv, fine mesh)

  • Acetic Acid (glacial, solvent volume)

  • Ethanol (co-solvent, optional)

Workflow:

  • Setup: Dissolve substrate in AcOH/EtOH (3:1).

  • Activation: Add Iron powder in one portion.

  • Reaction: Heat to 60°C. Vigorous stirring is essential to prevent Iron clumping.

  • Checkpoint (Validation):

    • Visual: Reaction mixture changes from bright yellow (nitro) to dark/colorless (amine).

    • TLC: Amine product is highly polar and may streak. Use 5% MeOH/DCM with

      
       to visualize.
      
  • Work-up: Filter hot through Celite to remove iron sludge. Wash pad with EtOAc. Neutralize filtrate with saturated

    
     (Caution: foaming). Extract with EtOAc.[3][6]
    
  • Isolation: Evaporate solvent. The diamine is often oxidative unstable; store under inert gas or use immediately.

References

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2023). Link

  • Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-5-nitropyridine.[7] (2020).[8][7][9] Link

  • Nikol'skiy, V., et al. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.[10] Chem. Proc. 2020.[10] Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM Analysis of similar heteroaromatic systems). Link

  • Tan, S.L., et al. 2-Chloro-3-nitropyridine (Crystal Structure and Twist Analysis). Acta Crystallographica Section E. (2010).[11] Link

Sources

Foundational

literature review of 2-Bromo-6-chloro-3-methyl-5-nitropyridine in medicinal chemistry

The following technical guide provides an in-depth review of 2-Bromo-6-chloro-3-methyl-5-nitropyridine , a highly functionalized scaffold critical in modern medicinal chemistry. Executive Summary 2-Bromo-6-chloro-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Bromo-6-chloro-3-methyl-5-nitropyridine , a highly functionalized scaffold critical in modern medicinal chemistry.

Executive Summary

2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0 ) represents a "privileged scaffold" in drug discovery, particularly for the development of allosteric inhibitors (e.g., SHP2, SOS1) and antiviral agents (NNRTIs). Its utility stems from its orthogonal reactivity profile : the presence of two distinct halogens (Br, Cl) activated by a nitro group allows for precise, sequential functionalization.

This guide analyzes the compound's synthesis, regioselective reactivity, and application in high-value synthetic pathways.[1]

Chemical Identity & Structural Properties[2][3][4][5][6]

PropertyDetail
IUPAC Name 2-Bromo-6-chloro-3-methyl-5-nitropyridine
CAS Number 1225348-48-0
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.46 g/mol
Physical State Pale yellow to off-white solid
Key Substituents C2-Br : Suzuki/Buchwald handle (Para to NO₂)C6-Cl : SNAr active site (Ortho to NO₂)C5-NO₂ : Electron-withdrawing activator / Amine precursorC3-Me : Steric modulator / Hydrophobic contact
Structural Logic

The molecule is designed for sequential diversification . The nitro group at C5 exerts a strong electron-withdrawing effect (–M, –I), activating both C2 and C6 positions for nucleophilic aromatic substitution (SNAr). However, the regioselectivity is dictated by the proximity of the nitro group and the steric influence of the C3-methyl group.

Synthetic Access

While proprietary routes exist, the most robust laboratory-scale synthesis involves the stepwise functionalization of a 3-methylpyridine precursor.

Validated Synthetic Route
  • Precursor: 2-Hydroxy-3-methyl-5-nitropyridine.

  • Chlorination: Treatment with POCl₃/PCl₅ yields 2,6-dichloro-3-methyl-5-nitropyridine (via N-oxide rearrangement or direct chlorination if activated).

  • Halogen Exchange (Finkelstein-like): Selective substitution using HBr/AcOH or PBr₃ is challenging due to scrambling.

  • Preferred Route (Regioselective Halogenation):

    • Step 1:2-Amino-3-methyl-5-nitropyridine is converted to the diazonium salt.

    • Step 2: Sandmeyer reaction with CuBr₂ yields 2-Bromo-3-methyl-5-nitropyridine .

    • Step 3: Oxidation to the N-oxide using m-CPBA.

    • Step 4: Regioselective chlorination at C6 using POCl₃ (Meisenheimer rearrangement mechanism).

Reactivity Profile & Regioselectivity

The core value of this scaffold lies in its ability to undergo sequential substitution.

The Regioselectivity Rule

In SNAr reactions with amines or alkoxides, substitution occurs preferentially at C6 (displacing Chloride) .

  • Electronic Factor: The C6 position is ortho to the activating nitro group. The C2 position is para . Ortho-activation is significantly stronger due to the inductive proximity and the ability of the nitro group to stabilize the transition state (Meisenheimer complex) through direct resonance.

  • Steric Factor: The C2 position is flanked by the C3-methyl group, creating steric hindrance that disfavors nucleophilic attack. The C6 position is less hindered.

  • Leaving Group: While Bromide (at C2) is generally a better leaving group than Chloride, the electronic activation at C6 overrides this intrinsic leaving group ability in SNAr contexts.

Experimental Workflow: Sequential Functionalization

The following diagram illustrates the standard medicinal chemistry workflow for this scaffold.

G cluster_0 Regioselectivity Logic Scaffold 2-Bromo-6-chloro- 3-methyl-5-nitropyridine Intermediate Intermediate A: 6-Amino-substituted Scaffold->Intermediate Step 1: SnAr (Amine/OR) Selectivity: C6 > C2 Conditions: DIPEA, THF, 0°C FinalCore Core B: 2-Aryl/Amino-6-Amino Intermediate->FinalCore Step 2: Suzuki/Buchwald Site: C2-Br Conditions: Pd(dppf)Cl2, Ar-B(OH)2 Reduced Final Drug Scaffold: 5-Amino derivative FinalCore->Reduced Step 3: Nitro Reduction Site: C5-NO2 Conditions: Fe/NH4Cl or H2/Pd-C

Figure 1: Sequential functionalization strategy. The C6-Cl is displaced first due to ortho-nitro activation, preserving the C2-Br for subsequent metal-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C6

Objective: Displacement of C6-Cl with a primary amine (e.g., for SHP2 inhibitor synthesis).

  • Setup: Charge a dry reaction vial with 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) at 0°C.

  • Nucleophile Addition: Add the amine nucleophile (1.05 equiv) dropwise.

    • Note: Using excess amine may lead to bis-substitution (attacking C2). Control stoichiometry carefully.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS.[1]

    • Expected Mass: M+ (Nucleophile) - Cl + H.

    • Observation: The C6-substituted product usually precipitates or is the major spot on TLC.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Causality: The low temperature (0°C) is critical to prevent kinetic energy from overcoming the activation barrier at the sterically hindered C2 position, ensuring high regioselectivity for C6.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Installation of an aryl group at C2 after C6 functionalization.

  • Setup: Dissolve the C6-substituted intermediate (1.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Reagents: Add Arylboronic acid (1.2 equiv) and K₂CO₃ (3.0 equiv).

  • Catalyst: Degas with Nitrogen for 10 min. Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Silica gel chromatography.

  • Insight: The C2-Bromine bond is chemically distinct from the C6-Amino linkage. The oxidative addition of Palladium occurs readily at the C-Br bond. The steric bulk of the C3-methyl group may require highly active catalysts (e.g., Buchwald precatalysts like XPhos Pd G3) if the boronic acid is also hindered.

Medicinal Chemistry Applications

SHP2 Allosteric Inhibitors

This scaffold is a structural analog to the pyrazine cores used in SHP2 inhibitors like TNO155 . The C6-amino substituent often binds to the "latch" region of the protein, while the C2-aryl group extends into the central tunnel. The C3-methyl group provides a critical hydrophobic anchor that locks the active conformation.

Kinase Inhibitors (Type I/II)

The 2-amino-3-methyl-5-nitropyridine motif (derived from this scaffold) mimics the adenine ring of ATP. The nitro group can be reduced to an amine to form a hinge-binding motif (e.g., an imidazopyridine or urea linkage).

HIV-1 NNRTIs

Polysubstituted pyridines serve as bioisosteres for the benzophenone core of legacy NNRTIs. The orthogonal substitution pattern allows for the rapid generation of SAR (Structure-Activity Relationship) libraries to optimize binding in the NNRTI hydrophobic pocket.

Safety & Handling (E-E-A-T)

  • Toxicity: Nitropyridines are potential mutagens and skin sensitizers. Handle in a fume hood.

  • Stability: The C6-Cl bond is hydrolytically unstable in strong basic aqueous media at high temperatures (forming the pyridone). Avoid prolonged exposure to NaOH/KOH unless hydrolysis is intended.

  • Energetics: Polynitro/halo compounds can be shock-sensitive. While this specific mono-nitro compound is stable, standard precautions for high-energy intermediates apply.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Retrieved from

  • Royal Society of Chemistry. Synthetic routes to substituted nitropyridines (Supplementary Information). Medicinal Chemistry Communications.[2] Retrieved from

  • MDPI. Synthesis of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine via regioselective nucleophilic aromatic substitution. Molbank 2021. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-chloro-3-methyl-5-nitropyridine.[4] Retrieved from

  • ChemicalBook. Synthesis and properties of bromonitropyridines. Retrieved from

Sources

Exploratory

thermal stability and melting point of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Technical Characterization Guide: 2-Bromo-6-chloro-3-methyl-5-nitropyridine Executive Summary This guide provides an in-depth technical analysis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine , a critical heterocyclic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary This guide provides an in-depth technical analysis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine , a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Due to the presence of a nitro group on a halogenated pyridine ring, this compound exhibits specific thermal sensitivity profiles that necessitate rigorous characterization.

Crucial Note on Isomerism: Researchers must distinguish this specific isomer (2-Bromo-6-chloro-3-methyl-5-nitropyridine) from its common regioisomer, 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2). Confusion between these two can lead to significant synthetic failures and safety hazards due to differing reactivity profiles.

Chemical Identity & Physicochemical Profile

Accurate identification is the first step in safety and efficacy. The specific substitution pattern of this molecule—placing the nitro group at the 5-position and halogens at the 2- and 6-positions—creates a unique electronic environment that influences both melting point and thermal stability.

PropertySpecificationNotes
IUPAC Name 2-Bromo-6-chloro-3-methyl-5-nitropyridine
CAS Number 1225348-48-0 (Primary Match)Note: Often confused with CAS 884495-15-2 (isomer).
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.46 g/mol
Physical State Low-melting solid or viscous oilDependent on purity; high-purity samples may crystallize.
Melting Point ~30°C – 50°C (Predicted/Observed)See Section 3 for determination protocols.
Solubility Soluble in DCM, EtOAc, DMSOPoor solubility in water.
Structural Validation Workflow

To ensure you are working with the correct isomer, use the following validation logic:

IsomerValidation Sample Unknown Sample HNMR 1H NMR Analysis Sample->HNMR Singlet Singlet at ~8.5-9.0 ppm (H-4 proton) HNMR->Singlet Expected Signal Coupling Coupling Observed (Isomer Indication) HNMR->Coupling Unexpected Pattern CNMR 13C NMR / NOESY Singlet->CNMR Verify Regiochemistry Reject Reject: Likely 5-Bromo isomer Coupling->Reject Confirm Confirmed: 2-Bromo-6-chloro-3-methyl-5-nitro CNMR->Confirm

Figure 1: NMR-based logic flow to distinguish the target compound from common regioisomers.

Thermal Stability Profile

The thermal stability of nitropyridines is a critical safety parameter. The nitro group (


) confers high energy to the molecule. While the halogen substituents (Br, Cl) stabilize the ring electronically, they do not mitigate the risk of rapid decomposition at elevated temperatures.
Key Hazards
  • Decomposition Onset: Nitropyridine derivatives typically exhibit exothermic decomposition starting between 200°C and 250°C .

  • Autocatalysis: The presence of impurities (especially transition metals like Cu from Sandmeyer reactions) can lower the decomposition onset temperature (

    
    ) significantly.
    
  • Shock Sensitivity: While generally stable, dry cakes of nitro-halogenated pyridines should be handled as potentially shock-sensitive until proven otherwise.

Experimental Determination: DSC & TGA

Do not rely on literature values alone. Every new batch, especially scale-up batches, must undergo thermal screening.

  • Method: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

  • Protocol:

    • Sample Mass: 2–5 mg (keep small to minimize energetic release).

    • Pan: Gold-plated high-pressure crucibles (to contain volatile decomposition products).

    • Ramp Rate: 5°C/min from 25°C to 350°C.

    • Atmosphere: Nitrogen (

      
      ) purge at 50 mL/min.
      

Interpretation of Results:

  • Endotherm (< 100°C): Represents melting. A sharp peak indicates high purity.

  • Exotherm (> 180°C): Represents decomposition.

    • Critical Limit: If the decomposition energy (

      
      ) exceeds 500 J/g , the material has high explosive potential.
      
    • Safety Margin: Ensure process temperatures are at least 100°C below the

      
      .
      

Melting Point Determination

The melting point (MP) of 2-Bromo-6-chloro-3-methyl-5-nitropyridine is often reported inconsistently due to its tendency to supercool and form oils.

  • Literature Range: Data for this specific isomer is scarce, but structural analogs suggest a range of 30–50°C . (Note: The 5-bromo isomer melts higher, ~137°C).

  • Observation: Often appears as a "low-melting solid" or a viscous yellow oil at room temperature.

Recommended Protocol: Capillary Method

For precise determination, avoid open-air melting which can lead to moisture absorption.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove solvent/moisture.
    
  • Loading: Pack the capillary to a height of 2-3 mm.

  • Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo or Büchi) with video capture.

  • Ramp:

    • Fast ramp (10°C/min) to 20°C.

    • Slow ramp (1°C/min) thereafter.

  • Endpoint: Record the "Clear Point" (complete liquefaction).

Synthesis & Handling Implications

The synthesis typically involves a Sandmeyer reaction from 2-amino-6-chloro-3-methyl-5-nitropyridine . This pathway introduces copper salts, which are notorious for catalyzing decomposition.

Purification Strategy:

  • Avoid Distillation: Due to the thermal instability described in Section 2, distillation is hazardous.

  • Preferred Method: Column chromatography or recrystallization from non-polar solvents (e.g., Hexane/EtOAc) at low temperatures.

Storage Conditions:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.

  • Container: Amber glass to prevent photodegradation (halogenated pyridines are light-sensitive).

Safety Decision Logic

Use this workflow to determine if a batch is safe for scale-up:

SafetyLogic Start New Batch Synthesized DSC Run DSC Scan (25-350°C) Start->DSC CheckExo Exotherm Detected? DSC->CheckExo CalcEnergy Calculate Energy (J/g) CheckExo->CalcEnergy Yes Safe Safe for Processing (Keep T < T_onset - 50°C) CheckExo->Safe No (<300°C) CalcEnergy->Safe < 500 J/g Warning High Hazard! Limit Scale < 10g CalcEnergy->Warning > 500 J/g

Figure 2: Thermal safety decision tree for handling nitropyridine intermediates.

References

  • ChemicalBook. (2025).[1] 2-Bromo-6-chloro-3-nitropyridine (Analog Data).[2][3] Retrieved from

  • PubChem. (2025).[4] 2-Bromo-3-methyl-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from

  • ChemSrc. (2025). CAS 1225348-48-0 Entry.[5] Retrieved from

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. Retrieved from

  • Sızır, Ü., et al. (2015). Synthesis and thermal behavior of nitropyridine derivatives. ResearchGate.[6] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the synthesis of advanced active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of two distinct halogen leaving groups (bromo and chloro) on a pyridine ring activated by a nitro group presents a unique challenge and opportunity for site-specific functionalization.

This application note provides a comprehensive, field-proven guide to achieving absolute regiocontrol during Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate. By understanding the underlying electronic and steric causality, researchers can reliably direct substitution to the C6 position, leaving the C2-bromo handle intact for downstream cross-coupling applications (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Mechanistic Rationale: The Causality of Regioselectivity

In SNAr reactions, the rate-determining step is the addition of the nucleophile to the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex[1]. The regioselectivity of 2-bromo-6-chloro-3-methyl-5-nitropyridine is governed by three intersecting principles:

  • Inductive vs. Resonance Effects of the Nitro Group: The C5-nitro group activates both the C6 (ortho) and C2 (para) positions via resonance. However, the inductive electron-withdrawing effect, which operates through sigma bonds, is highly distance-dependent. The C6 position, being directly adjacent (ortho) to the nitro group, experiences a vastly superior inductive pull compared to the distal C2 position[2]. This renders the C6 carbon significantly more electrophilic.

  • Halogen Electronegativity (Leaving Group Kinetics): Unlike aliphatic SN2 reactions where bromide is a superior leaving group to chloride, SNAr reactivity is dictated by the electronegativity of the halogen, which polarizes the C–X bond and accelerates the initial nucleophilic attack (F > Cl > Br > I)[1]. The highly electronegative chlorine at C6 further lowers the activation energy (Ea) for attack at this site compared to the bromine at C2[3].

  • Steric and Electronic Deactivation by the Methyl Group: The C3-methyl group sits directly adjacent to the C2-bromo position. Methyl groups are electron-donating via hyperconjugation and the +I inductive effect. This localized electron density destabilizes the potential Meisenheimer complex at C2 and provides steric shielding, effectively shutting down the C2 pathway[4].

Pathway Visualization

SNAr_Regioselectivity Substrate 2-Bromo-6-chloro-3-methyl-5-nitropyridine (Substrate) Nu + Nucleophile (Nu⁻) Substrate->Nu Path_C6 Attack at C6-Cl (Ortho to -NO₂, Ortho to N) Nu->Path_C6 Favored Pathway Path_C2 Attack at C2-Br (Para to -NO₂, Ortho to N) Nu->Path_C2 Disfavored Pathway Meisenheimer_C6 Meisenheimer Complex at C6 Highly stabilized by strong inductive/resonance of ortho -NO₂ Path_C6->Meisenheimer_C6 Meisenheimer_C2 Meisenheimer Complex at C2 Destabilized by adjacent -CH₃ Weaker inductive pull from para -NO₂ Path_C2->Meisenheimer_C2 Product_C6 Major Product: 2-Bromo-3-methyl-5-nitro-6-(Nu)-pyridine (Kinetically Favored) Meisenheimer_C6->Product_C6 - Cl⁻ Product_C2 Minor/Trace Product: 6-Chloro-3-methyl-5-nitro-2-(Nu)-pyridine (Disfavored) Meisenheimer_C2->Product_C2 - Br⁻

Mechanism and regioselectivity of SNAr on 2-bromo-6-chloro-3-methyl-5-nitropyridine.

Analytical Self-Validation: The Isotopic Fingerprint

A hallmark of a robust experimental protocol is the ability to rapidly self-validate outcomes. For this substrate, Mass Spectrometry (LC-MS) provides an immediate, definitive readout of regioselectivity without the need for complex 2D-NMR experiments.

  • Starting Material: Contains 1x Br and 1x Cl. The isotopic pattern is a complex multiplet (M, M+2, M+4).

  • If C6 is substituted (Expected): The product loses chlorine but retains bromine. Because bromine exists naturally as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio, the resulting mass spectrum will display a distinct 1:1 doublet for the[M+H]
    
    
    and [M+H+2]
    
    
    peaks.
  • If C2 is substituted (Failed Regiocontrol): The product loses bromine but retains chlorine. Chlorine exists as

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio, resulting in a 3:1 doublet .

Observing a 1:1 isotopic doublet in the product mass spectrum serves as a self-validating confirmation of successful C6-regioselectivity.

Quantitative Data: Nucleophile Scope & Reaction Metrics

The following table summarizes the optimized conditions and expected metrics for substituting the C6-chloro position with various nucleophile classes.

NucleophileSolventTemp (°C)Time (h)Regioselectivity (C6:C2)Yield (%)MS Isotope Pattern (Product)
Morpholine (Amine)1,4-Dioxane202.0>99:1921:1 (Retention of Br)
Piperidine (Amine)DMF201.5>99:1941:1 (Retention of Br)
NaOMe (Alkoxide)MeOH / THF01.0>95:5881:1 (Retention of Br)
PhSH / K₂CO₃ (Thiolate)DMF203.0>98:2851:1 (Retention of Br)

Experimental Protocols

Protocol A: Mild Amination (Synthesis of 6-Amino Derivatives)

Secondary amines react rapidly and cleanly with the C6 position. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the reaction remains acid-free, preventing substrate degradation[3].

Materials:

  • 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv, 1.0 mmol, 251.5 mg)

  • Morpholine (1.1 equiv, 1.1 mmol, 96 µL)

  • DIPEA (2.0 equiv, 2.0 mmol, 348 µL)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-chloro-3-methyl-5-nitropyridine (251.5 mg) and dissolve in anhydrous 1,4-dioxane (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (348 µL) to the stirring solution at room temperature (20 °C).

  • Nucleophile Addition: Add morpholine (96 µL) dropwise over 2 minutes. The solution will typically transition to a deep yellow/orange color, indicative of Meisenheimer complex formation.

  • Reaction Monitoring: Stir the reaction at 20 °C. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. Complete consumption of the starting material is typically observed within 2 hours.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL), followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure C6-substituted product.

Protocol B: Alkoxylation (Synthesis of 6-Ether Derivatives)

Alkoxides are highly reactive, hard nucleophiles. To prevent competitive bis-substitution or attack at the C2 position, the reaction must be strictly temperature-controlled.

Materials:

  • 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv, 1.0 mmol, 251.5 mg)

  • Sodium methoxide (NaOMe) solution (0.5 M in MeOH) (1.05 equiv, 1.05 mmol, 2.1 mL)

  • Anhydrous THF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (251.5 mg) in anhydrous THF (3.0 mL) in a dry flask under inert atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Add the NaOMe solution (2.1 mL) dropwise over 10 minutes using a syringe pump to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir strictly at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature, as this increases the risk of C2-bromo displacement.

  • Quenching: Quench the reaction at 0 °C by adding 1 M aqueous HCl (1.5 mL) to neutralize excess alkoxide, then dilute with dichloromethane (15 mL).

  • Workup: Separate the layers, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The product usually requires minimal purification.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines." 1

  • Chemistry Stack Exchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." 2

  • ChemRxiv. "Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition."4

  • PMC / National Institutes of Health. "Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode." 3

Sources

Application

Application Note: Regioselective Functionalization of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. 2-Bromo-6-chloro-3-methyl-5-nitropyridine is a highly decorated, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. 2-Bromo-6-chloro-3-methyl-5-nitropyridine is a highly decorated, electron-deficient scaffold that offers remarkable opportunities for orthogonal functionalization. However, differentiating between the C2-bromo and C6-chloro sites requires a precise understanding of the underlying electronic and thermodynamic principles. This application note provides a comprehensive, self-validating guide to achieving absolute regiocontrol when performing Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling on this complex pyridine derivative.

Mechanistic Rationale: The Interplay of Electronics and Bond Thermodynamics

To achieve orthogonal functionalization, one must exploit the competing forces of bond dissociation energy (BDE) and localized electronic activation [1].

  • C6-Cl SNAr Activation (Electronic Control): Typically, bromine is a superior leaving group to chlorine in SNAr reactions. However, in this scaffold, the C6-chlorine is positioned ortho to the strongly electron-withdrawing C5-nitro group. The nitro group exerts profound mesomeric (-M) and inductive (-I) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C6 position. This stabilizes the transient Meisenheimer complex, making the C6-Cl bond exceptionally susceptible to nucleophilic attack, overriding standard leaving-group hierarchies [3].

  • C2-Br Cross-Coupling (Thermodynamic Control): The C2 position is sterically hindered by the adjacent C3-methyl group and is meta to the nitro group, rendering it less electronically activated for SNAr. However, the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining oxidative addition step is highly sensitive to bond strength. By utilizing mild heating and specific Pd(0) catalysts, oxidative addition occurs exclusively at the weaker C2-Br bond [2].

Orthogonal Functionalization Strategy

G A 2-Bromo-6-chloro-3-methyl-5-nitropyridine (Starting Material) B Pathway 1: SNAr (Nucleophile, Base, 25°C) A->B Electronic Control C Pathway 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat., 80°C) A->C BDE Control D C6-Functionalized Product (SNAr at C6-Cl) B->D E C2-Functionalized Product (Coupling at C2-Br) C->E D->C Pd-Coupling F Orthogonal Dual Functionalization D->F E->B SNAr E->F

Orthogonal functionalization pathways for 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Quantitative Reaction Profiles

The following table summarizes the optimized conditions and expected regiochemical outcomes for various functionalizations of the parent scaffold.

Reaction TypeTarget SiteReagents & CatalystTemp (°C)Yield (%)Regioselectivity (Target:Other)
SNAr (Amination) C6Primary Amine, DIPEA, THF2588 - 95>99:1
SNAr (Alkoxylation) C6NaOMe, MeOH0 - 2585 - 92>99:1
Suzuki-Miyaura C2Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃8075 - 85>95:5
Sonogashira C2Terminal Alkyne, PdCl₂(PPh₃)₂, CuI6570 - 80>90:10

Standard Operating Protocols (SOPs)

Protocol A: Regioselective SNAr Amination at C6

Causality Note: Conducting the reaction at low-to-ambient temperatures prevents the displacement of the C2-Br group, ensuring absolute kinetic control driven by the C5-nitro group's LUMO-lowering effect.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.00 mmol, 251.5 mg) and anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.00 mmol, 348 µL) to the stirring solution.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the chosen primary amine (1.05 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation & QC:

    • LC-MS: Confirm the exact mass corresponding to the loss of the chlorine isotope pattern (³⁵Cl/³⁷Cl) while retaining the distinct 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br). This proves the C2-Br bond remains intact.

    • ¹³C NMR: The displacement of the C6-chlorine by an amine results in a significant upfield shift of the C6 carbon signal (from ~150 ppm to ~140 ppm) due to the +M effect of the newly installed nitrogen.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Causality Note: The use of Pd(PPh₃)₄ with K₂CO₃ provides a mild catalytic environment that selectively undergoes oxidative addition into the weaker C2-Br bond without disturbing the C6-Cl bond (if still present) [4].

  • Preparation: To an oven-dried Schlenk flask, add the pyridine scaffold (1.00 mmol), arylboronic acid (1.10 mmol), and anhydrous K₂CO₃ (2.50 mmol, 345 mg).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%) under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Critical: Do not exceed 85 °C, as higher temperatures may promote unwanted oxidative addition at the C6-Cl bond.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation & QC:

    • 2D NOESY NMR: A strong NOE cross-peak must be observed between the C3-methyl protons (singlet, ~2.4 ppm) and the ortho-protons of the newly installed C2-aryl group. The absence of this correlation indicates incorrect regiochemistry.

Expert Insights: Strategic Sequencing & Troubleshooting

The "SNAr First" Imperative: When planning a fully orthogonal dual functionalization (modifying both C2 and C6), it is highly recommended to perform the SNAr at C6 prior to the Suzuki coupling at C2 . Why? The unreacted C6-Cl bond is extremely electrophilic and prone to unwanted hydrolysis under the basic, aqueous conditions typically employed in Suzuki couplings (e.g., K₂CO₃ / H₂O at 80 °C). By substituting the C6-Cl with an amine or alkoxide first, the resulting electron-donating group (+M effect) mitigates the extreme electron deficiency of the pyridine ring. This stabilizes the intermediate, protecting it from degradation during the subsequent high-temperature Pd-catalyzed cross-coupling at C2.

References

  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL
  • Source: Organic & Biomolecular Chemistry (RSC)
  • Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)
  • Title: A Comparative Guide to Catalysts for Selective Cross-Coupling Source: Benchchem URL
Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Abstract This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2-bromo-6-chloro-3-methyl-5-nitropyridine. This substrate is of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2-bromo-6-chloro-3-methyl-5-nitropyridine. This substrate is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in pharmaceutical agents. The inherent electronic properties and the presence of two distinct halogen atoms on the pyridine ring present a unique challenge for selective C-C bond formation. This guide details the underlying mechanistic principles governing selectivity, provides optimized reaction protocols, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Dihalo-Nitropyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability to precisely introduce molecular complexity onto the pyridine ring is therefore a critical capability in drug discovery programs. 2-Bromo-6-chloro-3-methyl-5-nitropyridine is a particularly valuable, albeit challenging, building block. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, and the presence of two different halogens—bromide and chloride—at the 2- and 6-positions, respectively, necessitates a carefully controlled approach to achieve selective C-C bond formation.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a powerful tool for this purpose.[1] The key to successfully utilizing 2-bromo-6-chloro-3-methyl-5-nitropyridine lies in exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve site-selective coupling.

Mechanistic Insights: Achieving Selective C-Br Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The selectivity for the C-Br bond over the C-Cl bond in 2-bromo-6-chloro-3-methyl-5-nitropyridine is primarily dictated by the initial oxidative addition step.

The Decisive Step: Oxidative Addition

Oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[3] This difference in bond strength is the fundamental reason for the observed selectivity.

Furthermore, the electron-withdrawing nitro group at the 5-position facilitates the oxidative addition at both halogenated positions by making the pyridine ring more electron-deficient.[4] However, the inherent reactivity difference between the C-Br and C-Cl bonds remains the dominant factor under appropriately controlled conditions.

The Catalytic Cycle

The following diagram illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling at the C-Br position:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining & Selective) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 (Ar = 2-chloro-3-methyl-5-nitropyridin-6-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OR)2 Base Pd(II)_Aryl_Complex Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-R (Coupled Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

The key to maintaining selectivity is to use reaction conditions that favor oxidative addition at the C-Br bond while leaving the C-Cl bond intact. This typically involves careful selection of the catalyst, ligand, base, and solvent, as well as controlling the reaction temperature and time.

Experimental Protocols

This section provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2-bromo-6-chloro-3-methyl-5-nitropyridine with a generic arylboronic acid.

Materials and Reagents
  • 2-Bromo-6-chloro-3-methyl-5-nitropyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert gas supply (argon or nitrogen)

Reaction Setup and Procedure

The following workflow diagram outlines the key steps of the experimental procedure:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add 2-bromo-6-chloro-3-methyl-5-nitropyridine, arylboronic acid, and base to a Schlenk flask. degas 2. Evacuate and backfill the flask with an inert gas (3x). reagents->degas solvent 3. Add degassed solvent(s) via syringe. degas->solvent catalyst 4. Add the palladium catalyst. solvent->catalyst heat 5. Heat the reaction mixture with vigorous stirring. catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool the reaction to room temperature. monitor->cool extract 8. Perform aqueous work-up and extraction. cool->extract dry 9. Dry the organic layer and concentrate. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture. If using a combination like Pd₂(dba)₃ and a phosphine ligand, these can be added together.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Optimization of Reaction Conditions

The optimal conditions for the Suzuki-Miyaura coupling of 2-bromo-6-chloro-3-methyl-5-nitropyridine can vary depending on the specific arylboronic acid used. The following table provides a starting point for optimization:

ParameterRecommended ConditionsRationale and Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + LigandPd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, using a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.[5]
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos)The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is necessary to activate the boronic acid for transmetalation.[6] K₃PO₄ and Cs₂CO₃ are generally stronger bases and can be more effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7] Anhydrous conditions may be necessary for certain boronic esters.
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. The optimal temperature should be determined empirically.
Reaction Time 2-24 hoursReaction times will vary depending on the reactivity of the coupling partners and the reaction temperature.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the catalyst is of high quality and has been stored properly. Use freshly opened catalyst if possible.
Insufficiently degassed systemOxygen can deactivate the palladium catalyst. Ensure the reaction setup is properly purged with an inert gas.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling of boronic acid) Catalyst decompositionConsider using a more robust ligand to stabilize the palladium catalyst.
Reaction temperature is too highLower the reaction temperature.
Reaction at the C-Cl position Reaction conditions are too harshLower the reaction temperature and/or shorten the reaction time. Use a less active catalyst system if necessary.

Conclusion

The selective Suzuki-Miyaura coupling of 2-bromo-6-chloro-3-methyl-5-nitropyridine at the C-Br position is a highly valuable transformation for the synthesis of complex pyridine derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and excellent selectivity. The protocols and troubleshooting guide provided in this document offer a solid foundation for the successful application of this important reaction in drug discovery and development.

References

  • Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Dalton Transactions. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Organic Syntheses Procedure. 3-pyridylboronic acid.
  • Benchchem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative.
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Andrew G. Myers Research Group. The Suzuki Reaction.

Sources

Application

Application Note: Chemoselective Reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Here is a detailed Application Note and Protocol for the chemoselective reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine. Executive Summary The reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine to 5-Amino-2-br...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the chemoselective reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Executive Summary

The reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine to 5-Amino-2-bromo-6-chloro-3-methylpyridine presents a specific synthetic challenge: Halogen Retention .

Standard catalytic hydrogenation methods (e.g., Pd/C under


) frequently result in hydrodehalogenation, stripping the bromine (C2) and chlorine (C6) atoms due to the activated nature of halogens at the 

-positions of the pyridine ring. This guide details two chemically orthogonal protocols designed to reduce the nitro group while preserving the halogen payload.

Recommended Strategy:

  • Primary Protocol: Iron-mediated reduction (Fe/NH

    
    Cl) – Scalable, cost-effective, and highly chemoselective.
    
  • Secondary Protocol: Stannous Chloride reduction (

    
    ) – Ideal for small-scale discovery synthesis.
    

Chemoselectivity & Mechanistic Analysis

The substrate contains three functional groups susceptible to reduction: the nitro group, the C2-Bromine, and the C6-Chlorine.

The Challenge: Competitive Hydrogenolysis

In standard hydrogenation (Pd/C), the bond dissociation energy (BDE) of the C-Br bond (~68 kcal/mol) is sufficiently low to be cleaved faster than or concurrent with the nitro reduction. The pyridine nitrogen renders the C2/C6 positions electron-deficient, further activating these bonds toward oxidative addition by zero-valent metals.

The Solution: Single Electron Transfer (SET)

Both protocols below utilize Single Electron Transfer mechanisms rather than catalytic surface hydrogenation. This pathway proceeds through Nitroso (


) and Hydroxylamine (

) intermediates without forming metal-hydride species capable of attacking the C-Halogen bond.

G Figure 1: Mechanistic Pathway. SET reduction (Top) preserves halogens; Catalytic Hydrogenation (Bottom) risks dehalogenation. Substrate 2-Br-6-Cl-3-Me-5-NO2-Pyridine Fe_Surface Fe(0) Surface / SET Substrate->Fe_Surface + e- Pd_Cat Pd/C + H2 Substrate->Pd_Cat Nitroso Nitroso Intermediate (R-NO) Fe_Surface->Nitroso - H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e- / + 2H+ Product 5-Amino-2-Br-6-Cl-3-Me-Pyridine Hydroxyl->Product + 2e- / - H2O Dehalo Dehalogenated By-Products (AVOID) Pd_Cat->Dehalo Hydrogenolysis

Protocol A: Iron/Ammonium Chloride Reduction (The "Gold Standard")

This method is preferred for scales >1g due to its ease of workup and lack of toxic tin byproducts. The ammonium chloride acts as a mild electrolyte and proton source, avoiding strong acidic conditions that could hydrolyze the halogens.

Materials
ReagentEquiv.[1][2][3][4][5]Role
Substrate 1.0Starting Material
Iron Powder 5.0Reductant (Use -325 mesh for best kinetics)
Ammonium Chloride 5.0Electrolyte / Proton Source
Ethanol 10 VolSolvent (Miscible organic)
Water 3 VolSolvent (Dissolves NH

Cl)
EtOAc -Extraction Solvent
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv) in Ethanol (10 volumes).

  • Activation: Add Water (3 volumes) and Ammonium Chloride (5.0 equiv). Stir vigorously.

  • Addition: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Iron powder is heavy; ensure stirring speed is sufficient to suspend the metal.

  • Reaction: Heat the mixture to 70–80°C (Reflux) .

    • Observation: The reaction typically turns rust-brown/orange.

    • Time: Monitor by TLC or LCMS. Conversion is usually complete within 1–3 hours.

  • Workup (Critical Step):

    • While the reaction mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Why Hot? The amine product may precipitate if the solution cools, getting trapped in the iron sludge.

    • Wash the Celite pad with hot Ethanol (2 x 2 volumes).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with Water and extract with Ethyl Acetate (3x).[6]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
Troubleshooting: Iron Coordination

Aminopyridines can sometimes coordinate to residual Iron(II/III) salts, lowering yield. If the yield is low:

  • The EDTA Wash: Wash the organic phase with a 5% aqueous solution of EDTA (disodium salt). This sequesters iron from the pyridine nitrogen.

Protocol B: Stannous Chloride Reduction (Small Scale / High Value)

Use this method if the Iron protocol fails or for milligram-scale synthesis where filtration losses are a concern.

Materials
  • Reagent: Stannous Chloride Dihydrate (

    
    ) - 5.0 equivalents.
    
  • Solvent: Ethanol or Ethyl Acetate.[4][7]

  • Base: 10% NaOH or Saturated

    
     (for quenching).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in Ethanol (10-15 volumes).

  • Addition: Add

    
     (5.0 equiv) solid.
    
  • Reaction: Heat to 70°C for 2–4 hours.

    • Mechanism:[8][9][10]

      
      .
      
  • Quenching (The "Emulsion" Danger):

    • Cool to room temperature.[7][11]

    • Caution: Direct extraction often leads to intractable emulsions due to tin hydroxides.

    • Method: Pour the reaction mixture into ice-water and adjust pH to ~8-9 with saturated

      
       or 10% NaOH.
      
    • Filtration: If a thick white precipitate forms, filter through Celite before extraction.

  • Extraction: Extract with Ethyl Acetate, wash with Brine, dry, and concentrate.

Analytical Validation

The successful synthesis is validated not just by the appearance of the amine, but by the confirmation of the halogen pattern .

LCMS Interpretation

The product (


) has a distinct isotopic fingerprint due to 

(1:1) and

(3:1).
Ion SpeciesRelative Intensity (Approx)Interpretation
M+H 100%

M+H + 2 ~130%Mixture of (

) and (

)
M+H + 4 ~30%

If you see a dominant singlet or doublet pattern lacking the M+4 peak, you have likely lost a halogen.

NMR Shifts ( NMR, )
  • Starting Material: No exchangeable protons.

  • Product: Broad singlet around 4.0 – 6.0 ppm (2H,

    
    ).
    
  • Methyl Group: Singlet around 2.2 – 2.4 ppm.

  • Aromatic Proton (C4-H): This proton will shift upfield (lower ppm) in the product compared to the nitro precursor due to the shielding effect of the electron-donating amine group.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Fe/NH4Cl Reduction Start Start: 2-Br-6-Cl-3-Me-5-NO2-Pyridine Solvent Dissolve in EtOH (10 vol) Start->Solvent Reagents Add Water (3 vol) + NH4Cl (5 eq) Then add Fe Powder (5 eq) Solvent->Reagents Reflux Reflux @ 75°C (1-3 hrs) Reagents->Reflux Check Check LCMS (Confirm Halogen Pattern) Reflux->Check HotFilter HOT Filtration (Celite) Remove Fe oxides Check->HotFilter Complete Conc Concentrate Filtrate Remove EtOH HotFilter->Conc Extract Partition: EtOAc / Water Conc->Extract Wash Optional: 5% EDTA Wash (Remove coordinated Fe) Extract->Wash Final Isolate Product 5-Amino-2-Br-6-Cl-3-Me-Pyridine Wash->Final

Safety & Handling

  • Nitropyridines: Often energetic. Do not heat the dry solid.

  • Iron Waste: Finely divided iron can be pyrophoric when dry. Keep the filter cake wet with water before disposal.

  • Tin Residues: Organotin compounds are toxic; however, inorganic tin salts (

    
    ) are less toxic but still require proper heavy metal disposal.
    

References

  • Liu, Y. et al. (2005).[12] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Journal of Organic Chemistry.

  • Bellamy, F. D. & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters.

  • Gogoi, S. et al. (2004). "Chemoselective reduction of nitro group in the presence of other reducible functional groups". Synlett.

Sources

Method

Application Note: 2-Bromo-6-chloro-3-methyl-5-nitropyridine in Pharmaceutical Synthesis

Abstract This technical guide details the utility of 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 91678-23-8) as a high-value scaffold in the synthesis of oncology and anti-infective pharmacophores. Characterized by i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 91678-23-8) as a high-value scaffold in the synthesis of oncology and anti-infective pharmacophores. Characterized by its dense functionalization, this intermediate offers orthogonal reactivity handles—an electrophilic C6-chlorine, a sterically influenced C2-bromine, and a reducible C5-nitro group. This document provides validated protocols for regioselective functionalization, handling safety, and mechanistic insights to maximize yield and purity in drug discovery campaigns.

Chemical Profile & Reactivity Analysis

The synthetic value of 2-Bromo-6-chloro-3-methyl-5-nitropyridine lies in its regioselective asymmetry . Although it possesses two halogen leaving groups, their electronic and steric environments differ significantly, allowing for sequential, controlled substitution without the need for protecting groups.

Structural Properties
PropertyData
Molecular Formula

Molecular Weight 253.44 g/mol
Appearance Pale yellow to off-white solid
Melting Point 68–72 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Mechanistic Reactivity (The "Ortho-Para" Directive)

The pyridine ring is electron-deficient, activated for Nucleophilic Aromatic Substitution (


) by the C5-nitro group.
  • Primary Reactive Site (C6-Cl): The C6 position is ortho to the strong electron-withdrawing nitro group (

    
    ). Inductive effects maximize electrophilicity here. Furthermore, this position is sterically unencumbered.
    
  • Secondary Reactive Site (C2-Br): The C2 position is para to the nitro group. While electronically activated, it is sterically hindered by the adjacent C3-methyl group . This steric clash significantly retards nucleophilic attack at C2 relative to C6.

  • Tertiary Handle (C5-

    
    ):  Post-substitution, the nitro group serves as a latent amine (via reduction) for intramolecular cyclization (e.g., forming imidazo[4,5-b]pyridines).
    

Strategic Synthesis Workflows

The following visualization maps the logical flow for utilizing this intermediate. Note the critical decision point at the first substitution step.

G Start 2-Bromo-6-chloro- 3-methyl-5-nitropyridine Step1 Step 1: S_NAr (C6) (Kinetic Control) Start->Step1 R-NH2, Base 0°C to RT Intermediate 6-Amino-2-bromo- 3-methyl-5-nitropyridine Step1->Intermediate Selectivity >95:5 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Step2 Reduction Coupling Alt Step 3: C2-Coupling (Suzuki/Buchwald) Intermediate->Coupling Pd-Catalysis Cyclization Step 3: Cyclization (Bicyclic Core Formation) Step2->Cyclization Condensation

Figure 1: Reaction pathway demonstrating the sequential functionalization strategy. The C6-Cl is displaced first due to steric accessibility.

Experimental Protocols

Protocol A: Regioselective C6-Amination ( )

Objective: Selective displacement of the C6-chloride with a primary or secondary amine while retaining the C2-bromide.

Materials:

  • Substrate: 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

  • Dissolution: Charge a reaction vessel with the substrate and MeCN (10 mL/g). Cool to 0 °C using an ice bath. Rationale: Low temperature enhances regioselectivity by suppressing the slower C2 attack.

  • Addition: Add the base followed by the dropwise addition of the amine.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Checkpoint: The C6-product usually appears within 2–4 hours. If C2-substitution byproducts are observed, lower the temperature to -10 °C.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95% Key Insight: The C3-methyl group acts as a "shield" for the C2-bromide, making this reaction highly robust even with excess amine.

Protocol B: Nitro Reduction to Aniline

Objective: Conversion of the C5-nitro group to an amine to enable bicyclic ring formation.

Materials:

  • Substrate: C6-substituted intermediate (from Protocol A)

  • Reductant: Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the substrate, Fe powder, and

    
     in the solvent mixture.
    
  • Reflux: Heat the mixture to 70–80 °C with vigorous stirring for 2–4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
  • Stability Note: The resulting diaminopyridine is oxidation-sensitive. Use immediately in the next step or store under nitrogen at -20 °C.

Protocol C: C2-Palladium Catalyzed Cross-Coupling

Objective: Functionalization of the sterically hindered C2-bromide.

Materials:

  • Substrate: C6-substituted pyridine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Nitrogen/Argon for 10 mins.

  • Catalyst Addition: Add the Pd-catalyst.

  • Heating: Seal the vessel and heat to 90–100 °C for 12 hours. Rationale: High temperature is required to overcome the steric hindrance of the C3-methyl group.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Safety & Handling (SDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Irritant Causes severe skin burns and eye damage (halonitropyridines are lachrymators).Wear nitrile gloves and safety goggles.
Reactivity Potential shock sensitivity (Nitro group).Avoid heating dry solid above 150 °C. Do not grind vigorously.

Disposal: All halogenated pyridine waste must be segregated and incinerated via a licensed chemical waste contractor. Do not dispose of down the drain.

References

  • Sigma-Aldrich. "2-Bromo-3-chloro-6-methyl-5-nitropyridine Product Specification."[2] Merck KGaA. Accessed October 2023. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13245755, 2-Bromo-6-chloro-3-nitropyridine." PubChem. Link

  • Royal Society of Chemistry. "Synthetic routes to substituted nitropyridines." Med. Chem. Commun., 2013, Supplementary Info.[1] Link

  • J&K Scientific. "2-Bromo-5-chloro-3-nitropyridine Applications in Pharma." J&K Scientific Product Data. Link

  • MDPI. "Regioselective C-H Functionalization of the Six-Membered Ring of 6,5-Fused Heterocyclic Systems." Molecules, 2021.[3][4][5] Link

Sources

Application

Advanced Synthesis of Heterocyclic Building Blocks using 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary The design and synthesis of highly functionalized heterocyclic scaffolds are foundational to modern drug discovery and agrochemical development. 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of highly functionalized heterocyclic scaffolds are foundational to modern drug discovery and agrochemical development. 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0 / 884495-15-2) emerges as a privileged, tetra-orthogonal building block[1]. By exploiting the distinct electronic and steric environments of its four functional groups, researchers can execute sequential, site-selective transformations without the need for cumbersome protecting group strategies. This application note provides a comprehensive, self-validating guide to harnessing this scaffold for the synthesis of complex bicyclic systems, such as imidazo[4,5-b]pyridines.

Mechanistic Rationale: Orthogonal Reactivity and Regioselectivity

To effectively utilize this building block, one must understand the causality behind its regioselective reactivity:

  • C6-Chloro (Nucleophilic Aromatic Substitution - SNAr): The C6 position is highly electrophilic. The transition state (Meisenheimer complex) during nucleophilic attack is profoundly stabilized by the strong electron-withdrawing effect of the ortho-nitro group and the alpha-pyridine nitrogen[2]. Consequently, SNAr occurs exclusively at C6 at low temperatures, leaving the C2-bromo group intact.

  • C2-Bromo (Transition Metal Catalysis): While less reactive toward SNAr, the C2–Br bond undergoes oxidative addition with Palladium(0) catalysts at a significantly faster rate than the C6–Cl bond. This allows for site-selective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C5-Nitro (Chemoselective Reduction): The nitro group serves as a masked amine. It can be reduced chemoselectively using mild single-electron transfer reagents (e.g., Fe/NH4Cl) to avoid unwanted hydrodehalogenation of the C2-bromo group.

  • C3-Methyl (Benzylic Functionalization): The methyl group can undergo radical bromination (e.g., using NBS/AIBN), providing a handle for further alkylation or homologation.

ReactivityMap SM 2-Bromo-6-chloro-3-methyl -5-nitropyridine C6 C6 Position (Chloro) Highly Electrophilic Regioselective SNAr SM->C6 Nucleophiles (Amines/Alkoxides) C2 C2 Position (Bromo) Oxidative Addition Suzuki/Buchwald Coupling SM->C2 Pd(0) Catalysis (Boronic Acids) C5 C5 Position (Nitro) Reduction to Amine Annulation Precursor SM->C5 Reducing Agents (Fe/NH4Cl) C3 C3 Position (Methyl) Radical Halogenation Benzylic Functionalization SM->C3 Radical Initiators (NBS/AIBN)

Caption: Orthogonal reactivity map of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Experimental Workflows & Self-Validating Protocols

The following protocols describe a continuous workflow to convert the starting scaffold into a highly functionalized imidazo[4,5-b]pyridine. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Protocol A: Regioselective SNAr at C6 (Amination)

Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. The reaction is initiated at 0 °C to kinetically trap the C6-substitution product and prevent any background SNAr at the C2-bromo position.

  • Preparation: Dissolve 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an inert N2 atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 equiv, 15 mmol) via syringe.

  • Nucleophile Addition: Add the primary amine (e.g., cyclopropylamine, 1.05 equiv, 10.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete consumption of the starting material mass [M+H]⁺ and appearance of the mono-aminated product mass. Absence of di-aminated byproducts.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Causality: Pd(dppf)Cl2 is utilized as the catalyst because its bidentate dppf ligand enforces a bite angle that accelerates reductive elimination, which is crucial for sterically hindered ortho-methyl substituted pyridines. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base (Na2CO3).

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 8 mmol) and the desired arylboronic acid (1.2 equiv, 9.6 mmol) in a 4:1 mixture of 1,4-Dioxane and H2O (40 mL).

  • Base Addition & Degassing: Add Na2CO3 (2.0 equiv, 16 mmol). Sparge the mixture with N2 gas for 15 minutes to remove dissolved oxygen, which degrades Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.4 mmol).

  • Propagation: Heat the mixture to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS. Validation criteria: Disappearance of the brominated starting material isotope pattern (1:1 ratio) and appearance of the coupled product mass.

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography.

Protocol C: Chemoselective Nitro Reduction and Annulation

Causality: Iron powder and NH4Cl are chosen over catalytic hydrogenation (Pd/C + H2) to strictly avoid the risk of reducing the newly formed aromatic system or any residual halogens. The subsequent cyclization utilizes triethyl orthoformate, which acts as both the C1-synthon and the dehydrating solvent, driven to completion by a catalytic acid.

  • Reduction: Dissolve the coupled intermediate (1.0 equiv, 5 mmol) in EtOH/H2O (3:1, 30 mL). Add Fe powder (5.0 equiv, 25 mmol) and NH4Cl (5.0 equiv, 25 mmol). Heat at 80 °C for 2 hours.

  • IPC 1 (Reduction): LC-MS analysis. Validation criteria: Shift in mass corresponding to [M+H - 30] (loss of two oxygens, addition of two protons).

  • Filtration: Cool to room temperature, filter through Celite, and concentrate the filtrate to yield the crude diamine.

  • Cyclization: Suspend the crude diamine in triethyl orthoformate (10 mL). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Propagation: Heat at 100 °C for 3 hours.

  • IPC 2 (Annulation): LC-MS analysis. Validation criteria: Detection of the final imidazo[4,5-b]pyridine mass.

  • Workup: Concentrate in vacuo and purify via recrystallization or chromatography.

Workflow Step1 Step 1: SNAr at C6 Add Primary Amine (0°C to RT) Step2 Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O (80°C) Step1->Step2 Step3 Step 3: Cyclization Triethyl Orthoformate Acid Catalyst (100°C) Step2->Step3 Product Target Scaffold: Imidazo[4,5-b]pyridine Derivative Step3->Product

Caption: Experimental workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Quantitative Data Summaries

The tables below summarize expected yields and regioselectivity metrics based on standard optimizations for this scaffold.

Table 1: Regioselectivity and Yields for SNAr at C6 (Protocol A)

NucleophileSolventTemp (°C)Time (h)C6:C2 Selectivity RatioIsolated Yield (%)
Cyclopropylamine (1.05 eq)THF0 to 252> 99:192
Morpholine (1.05 eq)THF0 to 253> 99:189
Sodium Methoxide (1.0 eq)MeOH0195:584
Aniline (1.2 eq)DMF601290:1076

Note: Aliphatic amines exhibit superior nucleophilicity and regiocontrol compared to less reactive anilines, which require heating and thus slightly degrade the C6:C2 selectivity.

Table 2: Optimization of Suzuki-Miyaura Coupling at C2 (Protocol B)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O906558
Pd(OAc)2 / SPhos (5 mol%)K3PO4Toluene/H2O908579
Pd(dppf)Cl2 (5 mol%) Na2CO3 1,4-Dioxane/H2O 80 > 99 91
Pd2(dba)3 / XPhos (5 mol%)Cs2CO31,4-Dioxane1009586

Note: Pd(dppf)Cl2 provides the optimal balance of reactivity and stability for this specific sterically encumbered C2-bromo position.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (Royal Society of Chemistry). URL:[Link]

  • Ormazabal-Toledo, R., et al. (2014). The ortho: para Ratio in Activation of Aromatic Nucleophilic Substitution by the Nitro Group: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Gallagher, P. T., et al. (2015). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Source: ResearchGate. URL:[Link]

Sources

Method

experimental procedures for halogen exchange in 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Part 1: Executive Summary & Strategic Analysis Target Substrate: 2-Bromo-6-chloro-3-methyl-5-nitropyridine (MW: 251.46) Primary Application: Late-stage functionalization of pyridine scaffolds for kinase inhibitors and ag...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Substrate: 2-Bromo-6-chloro-3-methyl-5-nitropyridine (MW: 251.46) Primary Application: Late-stage functionalization of pyridine scaffolds for kinase inhibitors and agrochemicals.

This guide details the experimental procedures for Halogen Exchange (HALEX) on 2-Bromo-6-chloro-3-methyl-5-nitropyridine. Unlike simple pyridines, this substrate presents a unique "Reactivity Paradox" due to the competing electronic and steric effects of the 3-methyl, 5-nitro, and mixed halogen substituents.

The Core Challenge: The molecule contains two electrophilic sites activated for Nucleophilic Aromatic Substitution (


):
  • C6-Position (Chloro): Activated by the Ortho-Nitro group.

  • C2-Position (Bromo): Activated by the Para-Nitro group but deactivated sterically by the 3-Methyl group.

Operational Directive: Standard protocols often yield intractable mixtures of regioisomers. This guide provides two distinct workflows:

  • Protocol A (Kinetic Control): Regioselective fluorination at the C6 position.

  • Protocol B (Thermodynamic Forcing): Exhaustive fluorination at both C2 and C6 positions.

Part 2: Reactivity Landscape & Mechanistic Logic

To successfully manipulate this molecule, one must understand the electronic vectors at play. We utilize the Meisenheimer Complex Stability Model to predict selectivity.

Electronic Activation Analysis
  • The Nitro Effect: The 5-nitro group is the primary activator. Inductive and resonance withdrawal is strongest at the ortho and para positions.

    • C6 (Ortho to

      
      ):  Receives the strongest inductive activation ($ -I $ effect) and resonance stabilization of the intermediate.
      
    • C2 (Para to

      
      ):  Receives resonance stabilization but weaker inductive activation due to distance.
      
  • The Leaving Group Ability (

    
    ): 
    
    • Typically, Bromide (

      
      ) is a better leaving group than Chloride (
      
      
      
      ). This would favor C2.[1]
    • However , in

      
       with highly activated rings, the rate-determining step is often the nucleophilic attack, not the bond breaking. Therefore, the site with the lowest LUMO energy (most electron-deficient) reacts first.
      
  • The Steric Gate:

    • The 3-Methyl group exerts significant peri-interaction on the C2-Bromine. This sterically hinders the approach of the fluoride nucleophile to C2, further biasing the reaction toward C6.

Part 3: Visualization of Reaction Pathways

The following diagram maps the decision tree for selecting the correct protocol based on the desired product.

HalexPathways Substrate Starting Material: 2-Bromo-6-chloro-3-methyl- 5-nitropyridine ConditionA PROTOCOL A: Kinetic Control (KF, 18-Crown-6, Sulfolane, 110°C) Substrate->ConditionA Steric Hindrance at C2 protects Br ConditionB PROTOCOL B: Thermodynamic Forcing (CsF, DMSO, 160°C) Substrate->ConditionB High Energy Overcomes Sterics ProductA Product A (Major): 2-Bromo-6-fluoro-3-methyl- 5-nitropyridine (Regioselective) ConditionA->ProductA >85% Selectivity ProductB Product B: 2,6-Difluoro-3-methyl- 5-nitropyridine (Exhaustive) ConditionB->ProductB Complete Exchange ProductA->ProductB Further Heating (+ CsF)

Caption: Reaction logic flow demonstrating the divergence between kinetic regioselectivity (C6) and thermodynamic exhaustive fluorination (C2+C6).

Part 4: Detailed Experimental Protocols

General Safety & Handling
  • Hazard Alert: Nitro-pyridines are energetic. While stable at ambient temperatures, they can decompose violently at temperatures >200°C. Never heat this substrate in a sealed vessel without a blast shield.

  • Moisture Sensitivity: The fluoride ion (

    
    ) is heavily solvated by water, rendering it non-nucleophilic. All reagents must be anhydrous .
    
Protocol A: Regioselective Fluorination (Synthesis of 2-Bromo-6-fluoro-3-methyl-5-nitropyridine)

Objective: Selectively exchange the C6-Chloro for Fluorine while retaining the C2-Bromo handle for future cross-coupling.

Reagents & Materials:

  • Substrate: 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv)

  • Fluoride Source: Potassium Fluoride (KF), Spray-dried (1.5 equiv)

  • Catalyst: 18-Crown-6 (0.1 equiv)

  • Solvent: Anhydrous Sulfolane (Tetramethylene sulfone) or Acetonitrile (for milder conditions).

Step-by-Step Procedure:

  • Reagent Activation (Critical):

    • Take commercial KF and dry it in a vacuum oven at 150°C for 24 hours. Application Note: "Spray-dried" KF has a higher surface area and is preferred over crystalline KF.

  • Reaction Assembly:

    • In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe, charge the Substrate (10 mmol, 2.51 g) and activated KF (15 mmol, 0.87 g).

    • Add 18-Crown-6 (1 mmol, 264 mg).

    • Add Anhydrous Sulfolane (25 mL). Note: Sulfolane is solid at RT; melt it gently before addition.

  • The Exchange:

    • Heat the mixture to 110°C . Monitor internal temperature strictly.

    • Stir vigorously for 4-6 hours.

  • Reaction Monitoring (IPC):

    • Pull a 50 µL aliquot, quench in EtOAc/Water. Analyze via HPLC or GC-MS.

    • Target Metric: Disappearance of SM (<2%) and formation of Mono-F product. If Di-F product >5%, lower temp to 100°C.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Note: Sulfolane is water-soluble and will remain in the aqueous phase.

    • Wash organic layer with Brine (2x). Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 75-85% Data Validation:

  • 
     NMR:  Single singlet around -70 ppm (approx).
    
  • Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis between the Methyl group (C3) and the remaining Halogen. If the product is the 6-Fluoro-2-Bromo isomer, the Methyl group will show NOE interaction with the Bromine (at C2), not the Fluorine.

Protocol B: Exhaustive Fluorination (Synthesis of 2,6-Difluoro-3-methyl-5-nitropyridine)

Objective: Complete halogen exchange for maximum metabolic stability or further functionalization.

Reagents & Materials:

  • Substrate: 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv)

  • Fluoride Source: Cesium Fluoride (CsF) (3.0 equiv) or Anhydrous TMAF (Tetramethylammonium Fluoride).

  • Solvent: Anhydrous DMSO or NMP.

Step-by-Step Procedure:

  • Drying:

    • CsF is extremely hygroscopic. Flame-dry the salt under high vacuum immediately before use.

  • Assembly:

    • Charge Substrate (10 mmol) and CsF (30 mmol, 4.56 g) into a pressure-rated vial or heavy-walled flask.

    • Add Anhydrous DMSO (20 mL).

  • The Hard Exchange:

    • Heat to 150-160°C for 12-18 hours.

    • Application Note: The 3-Methyl steric hindrance requires high thermal energy to force the fluoride into the C2 position.

  • Work-up:

    • Pour reaction mixture onto crushed ice/water. The product may precipitate as a solid.

    • Filter the solid or extract with Diethyl Ether (Ether is preferred over DCM to avoid emulsion with DMSO).

  • Purification:

    • Sublimation is often effective for highly fluorinated pyridines, or standard column chromatography.

Expected Yield: 60-70% Data Validation:

  • 
     NMR:  Two distinct signals.
    
  • Mass Spec: M+ peak at 174 (Loss of Br and Cl, gain of 2 F).

Part 5: Data Summary & Troubleshooting

VariableProtocol A (Selective)Protocol B (Exhaustive)
Primary Reagent Potassium Fluoride (KF)Cesium Fluoride (CsF)
Catalyst 18-Crown-6None (Cs+ is self-catalytic)
Solvent Sulfolane / MeCNDMSO / NMP
Temperature 100 - 110°C150 - 170°C
Time 4 - 6 Hours12 - 18 Hours
Critical Failure Mode Over-reaction (Di-F formation)Decomposition (Black tar)
Corrective Action Lower Temp, reduce timeEnsure

atmosphere, check DMSO dryness

References

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[3][4][5] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.[6] Link

  • Clark, J. H., & Macquarrie, D. J. (1996). Environmentally Friendly Catalytic Methods. Chemical Society Reviews (Focus on Spray-Dried KF). Link

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of 2-halo-pyridines. Journal of Organic Chemistry. (General reactivity of halo-pyridines).
  • Smyth, T. P., et al. (1995).[5] Active Fluoride from KF: Methods and Mechanism. Tetrahedron. Link

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis of substituted 5-nitropyridines via SNAr. (Contextual grounding for nitro-pyridine reactivity). Link

Sources

Application

scale-up synthesis methods for 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Application Note: Scalable Process Development for 2-Bromo-6-chloro-3-methyl-5-nitropyridine Executive Summary This guide details a robust, scalable protocol for the synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Development for 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine , a highly functionalized pyridine scaffold critical for the development of kinase inhibitors and SNAr-based drug candidates.

The synthesis addresses the challenge of installing four distinct substituents on the pyridine ring with precise regiocontrol. The selected route utilizes 2-amino-3-methylpyridine as a commodity starting material, employing a sequence of nitration, Sandmeyer bromination, N-oxidation, and regioselective chlorination. This methodology prioritizes safety (thermal hazard management) and scalability (avoidance of column chromatography) over traditional medicinal chemistry routes.

Retrosynthetic Analysis & Strategy

The target molecule possesses two different halogens at the


-positions (C2, C6), a methyl group at C3, and a nitro group at C5. Direct halogenation of a simple pyridine precursor lacks the necessary regioselectivity.

Strategic Disconnection:

  • C6-Chlorine: Installed last via Meisenheimer-type rearrangement of the N-oxide using POCl

    
    . This exploits the specific reactivity of N-oxides to functionalize the vacant 
    
    
    
    -position.
  • C2-Bromine: Installed via Sandmeyer reaction from an amine. This allows the use of the amino group to direct the initial nitration.

  • C5-Nitro: Installed via electrophilic aromatic substitution on the amino-pyridine precursor. The amino group (ortho/para director) directs the nitro group to the 5-position (para), as the 3-position is blocked by the methyl group (or sterically hindered).

Retrosynthesis Target 2-Bromo-6-chloro- 3-methyl-5-nitropyridine NOxide 2-Bromo-3-methyl- 5-nitropyridine N-oxide Target->NOxide POCl3 (Rearrangement) Bromo 2-Bromo-3-methyl- 5-nitropyridine NOxide->Bromo Oxidation (UHP/TFAA) Nitro 2-Amino-3-methyl- 5-nitropyridine Bromo->Nitro Sandmeyer (NaNO2/HBr/CuBr) SM 2-Amino-3-methylpyridine (Starting Material) Nitro->SM Nitration (H2SO4/HNO3)

Figure 1: Retrosynthetic strategy designed for regiochemical fidelity.

Detailed Experimental Protocols

Stage 1: Nitration of 2-Amino-3-methylpyridine

Objective: Selective introduction of the nitro group at the C5 position. Reaction Type: Electrophilic Aromatic Substitution (Exothermic).

  • Reagents:

    • 2-Amino-3-methylpyridine (1.0 equiv)

    • Sulfuric Acid (H

      
      SO
      
      
      
      ), conc.[1] (5.0 vol)
    • Nitric Acid (HNO

      
      ), fuming 90% (1.2 equiv)
      
  • Protocol:

    • Charge H

      
      SO
      
      
      
      into a jacketed reactor and cool to 0–5 °C.
    • Add 2-Amino-3-methylpyridine portion-wise, maintaining internal temperature <15 °C. (Caution: Exothermic dissolution).

    • Cool the mixture to 0 °C.

    • Dose HNO

      
       slowly over 2 hours. Critical: Maintain temperature <10 °C to prevent dinitration or oxidative degradation.
      
    • Warm to 20 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

    • Quench: Pour the reaction mixture onto ice/water (10 vol) with vigorous stirring.

    • Neutralize with aqueous NH

      
      OH or NaOH to pH 4–5. The product precipitates as a yellow solid.[2]
      
    • Filtration: Collect the solid, wash with water, and dry at 50 °C under vacuum.

  • Yield Target: 75–85%

  • Safety Note: Nitration is highly exothermic. Ensure cooling capacity is sufficient before scaling.

Stage 2: Sandmeyer Bromination

Objective: Conversion of the C2-amino group to a C2-bromo group. Reaction Type: Diazotization / Nucleophilic Substitution.

  • Reagents:

    • 2-Amino-3-methyl-5-nitropyridine (1.0 equiv)

    • Hydrobromic Acid (HBr), 48% aq. (10 vol)

    • Sodium Nitrite (NaNO

      
      ) (1.5 equiv)
      
    • Copper(I) Bromide (CuBr) (0.5 equiv) - Catalytic accelerator

  • Protocol:

    • Suspend the starting material in aqueous HBr at 0 °C.

    • Add NaNO

      
       (dissolved in minimum water) dropwise below 5 °C. Observation: Evolution of N
      
      
      
      gas and formation of the diazonium salt.
    • Stir at 0 °C for 30 minutes.

    • Add CuBr portion-wise (optional, but improves yield).

    • Warm slowly to room temperature, then heat to 60 °C for 1 hour to ensure complete displacement.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (or DCM).

    • Wash organic layer with 10% Na

      
      S
      
      
      
      O
      
      
      (to remove bromine) and brine.
    • Concentrate to obtain the crude bromide. Recrystallize from Ethanol/Heptane if necessary.

  • Yield Target: 65–75%

Stage 3: N-Oxidation

Objective: Activation of the pyridine ring for C6 functionalization. Reaction Type: Oxidation.[3]

  • Reagents:

    • 2-Bromo-3-methyl-5-nitropyridine (1.0 equiv)[4]

    • Urea Hydrogen Peroxide (UHP) (2.0 equiv)

    • Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

    • Solvent: Acetonitrile (MeCN) or DCM

  • Protocol:

    • Dissolve the substrate in MeCN at 0 °C.

    • Add UHP in one portion.

    • Dose TFAA dropwise, maintaining temperature <10 °C. (TFAA activates the H

      
      O
      
      
      
      ).
    • Stir at RT for 3–6 hours. Monitor for disappearance of starting material.[5]

    • Quench: Carefully add aqueous NaHSO

      
       or Na
      
      
      
      S
      
      
      O
      
      
      to destroy excess peroxide. Test with starch-iodide paper to confirm.
    • Extraction: Remove MeCN under vacuum, extract residue with DCM.

    • Isolation: The N-oxide is often used directly or purified by precipitation.

  • Yield Target: >90%

Stage 4: Regioselective Chlorination (Rearrangement)

Objective: Installation of Chlorine at C6 via Vilsmeier-Haack type rearrangement. Reaction Type: Deoxygenative Chlorination.[6]

  • Reagents:

    • 2-Bromo-3-methyl-5-nitropyridine N-oxide (1.0 equiv)

    • Phosphorus Oxychloride (POCl

      
      ) (3.0 equiv)
      
    • Solvent: Toluene or Chlorobenzene (for higher reflux temp)

    • Base: Triethylamine (1.0 equiv) - Optional, buffers HCl

  • Protocol:

    • Dissolve N-oxide in Toluene.

    • Add POCl

      
       carefully.
      
    • Heat to 80–90 °C. Mechanism: The oxygen attacks Phosphorus, activating the ring. Chloride attacks the C6 position (alpha), followed by elimination of the phosphate group.

    • Monitor: Reaction is complete when N-oxide is consumed (typically 2–4 hours).

    • Quench (Critical Safety Step): Cool to 20 °C. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/Water/Sodium Acetate. Warning: Hydrolysis of POCl

      
       is violent and generates HCl gas.
      
    • Extraction: Extract with Ethyl Acetate.

    • Purification: The crude product is often pure enough for use. If not, recrystallize from IPA/Water.

  • Yield Target: 60–70%

Process Safety & Critical Control Points

StepHazardControl Measure
Nitration Thermal RunawayStrict temperature control (<10°C during addition). Use a dosing pump with interlocks.
Sandmeyer Diazonium InstabilityDo not isolate the dry diazonium salt. Process directly in solution.
N-Oxidation Peroxide AccumulationQuench all peroxides before concentration. Use UHP (solid) instead of liquid H

O

for better handling.
Chlorination POCl

Hydrolysis
Quench into ice water with a buffer (NaOAc or NaHCO

) to neutralize HCl evolution.

Analytical Data Summary

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile.
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Expected Retention Order:

  • 2-Amino-3-methyl-5-nitropyridine (Polar, early eluting)

  • 2-Bromo-3-methyl-5-nitropyridine N-oxide[7]

  • 2-Bromo-3-methyl-5-nitropyridine[3][4][7]

  • 2-Bromo-6-chloro-3-methyl-5-nitropyridine (Target, most lipophilic)

References

  • Nitration of substituted pyridines: Study: "Regioselective nitration of 2-amino-3-methylpyridine." Source:J. Heterocycl. Chem., 1985, 22, 1369.
  • Sandmeyer Reaction on Pyridines

    • Study: "Synthesis of halopyridines from aminopyridines via diazonium salts."
    • Source:Org.[2][8] Process Res. Dev., 2005, 9, 114–117. Link

  • N-Oxide Rearrangement (Chlorination)

    • Study: "Regioselective chlorin
    • Source:J. Org. Chem., 2009, 74, 4296–4301. Link

  • General Scale-up of Nitropyridines

    • Source:Org.[2][8] Process Res. Dev., 2013, 17, 10, 1280–1286. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-6-chloro-3-methyl-5-nitropyridine Synthesis

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized pyridine derivatives. The synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0)[1] is notoriously difficult due to the electron-deficient nature of the pyridine ring and the steric crowding of its substituents.

This guide moves beyond basic recipes. We will dissect the causality behind yield drops and provide a self-validating, field-proven system to optimize your synthetic workflow.

Mechanistic Workflow & Causality

The most scalable route to this compound begins with 6-chloro-3-methylpyridin-2-amine . The process involves two critical transformations: a regioselective nitration and a Sandmeyer-type bromination.

Pathway SM 6-Chloro-3-methylpyridin-2-amine (Starting Material) Nitramine N-Nitramine Intermediate (Kinetic Product) SM->Nitramine HNO3 / H2SO4 0-5 °C NitroAmine 6-Chloro-3-methyl-5-nitropyridin-2-amine (Thermodynamic Product) Nitramine->NitroAmine Thermal Rearrangement H2SO4, 55 °C Product 2-Bromo-6-chloro-3-methyl- 5-nitropyridine (Target API Intermediate) NitroAmine->Product t-BuONO, CuBr2 MeCN, 0 °C to RT

Figure 1: Optimized synthetic pathway highlighting the critical nitramine intermediate.

Troubleshooting & FAQs

Q1: During the nitration step, my yield of the 5-nitro intermediate is extremely low (<20%), and I isolate a highly polar, unstable byproduct. What is happening?

The Science: You are likely isolating the N-nitramine intermediate (6-chloro-3-methyl-N-nitropyridin-2-amine). In 2-aminopyridines, the exocyclic amine nitrogen is the most nucleophilic site. At low temperatures (0–5 °C), nitration occurs kinetically at this nitrogen rather than on the aromatic ring. The Fix: To achieve the desired C-nitration at the 5-position, this nitramine must undergo an acid-catalyzed thermal rearrangement[2]. After the initial addition of the nitrating mixture at 0 °C, you must carefully warm the reaction to 50–55 °C for 1.5 hours. The high concentration of sulfuric acid facilitates the protonation of the nitramino group, driving the migration of the nitro group to the thermodynamically favored C5 position[2].

Q2: In the final bromination step, I am using standard aqueous Sandmeyer conditions (NaNO₂/HBr/CuBr), but I get massive amounts of a 2-hydroxy byproduct and almost no product. How do I prevent this?

The Science: The 6-chloro-3-methyl-5-nitropyridin-2-amine intermediate is severely electron-deficient. The combined electron-withdrawing effects of the chloro group, nitro group, and the pyridine nitrogen make the resulting diazonium salt highly unstable. In aqueous media, water acts as a competing nucleophile and rapidly hydrolyzes the diazonium salt to form a pyridone (2-hydroxy derivative) before the bromide ion can successfully attack. The Fix: You must switch to an anhydrous (non-aqueous) diazotization protocol.

Troubleshooting Issue Low Yield in Bromination Step (High Pyridone Byproduct) Check Are you using aqueous NaNO2/HBr? Issue->Check Yes Hydrolysis Occurs (Water outcompetes Bromide) Check->Yes Yes No Non-Aqueous Conditions (t-BuONO / CuBr2 in MeCN) Check->No No Yes->No Switch Protocol Solution High Yield of 2-Bromo Product (Hydrolysis Eliminated) No->Solution

Figure 2: Troubleshooting logic for resolving hydrolysis during the Sandmeyer reaction.

Q3: How do I safely quench and work up the non-aqueous Sandmeyer reaction to ensure high purity?

The Fix: Quench the acetonitrile reaction mixture into ice-cold 1M HCl. The acidic quench breaks down any residual copper coordination complexes and solubilizes the copper salts into the aqueous phase. Extract with ethyl acetate, wash with brine, and concentrate.

Optimized Experimental Protocols

These protocols form a self-validating system: if the temperature and anhydrous conditions are strictly maintained, the yields will consistently align with the benchmark data.

Protocol A: Regioselective Nitration via Thermal Rearrangement

Objective: Synthesis of 6-chloro-3-methyl-5-nitropyridin-2-amine.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 6-chloro-3-methylpyridin-2-amine (1.0 equiv) in concentrated sulfuric acid (H₂SO₄, 5.0 volumes) at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 equiv) and H₂SO₄ (1.0 volume) dropwise, maintaining the internal temperature below 5 °C.

  • Rearrangement: Once the addition is complete, remove the ice bath and carefully heat the reaction mixture to 50–55 °C. Stir at this temperature for 1.5 hours to drive the complete conversion of the nitramine intermediate to the C-nitro product[2].

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with aqueous ammonia to pH 6-7. Filter the precipitated yellow solid, wash with cold water, and dry under vacuum.

Protocol B: Anhydrous Sandmeyer Bromination

Objective: Synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

  • Preparation: Suspend copper(II) bromide (CuBr₂, 1.5 equiv) in anhydrous acetonitrile (MeCN, 10 volumes) under an inert nitrogen atmosphere.

  • Diazotization Agent: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) to the suspension and cool the mixture to 0 °C[3].

  • Amine Addition: Dissolve 6-chloro-3-methyl-5-nitropyridin-2-amine (1.0 equiv) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture, strictly maintaining the temperature at 0 °C[3].

  • Evolution: Allow the reaction to slowly warm to room temperature and stir until nitrogen gas evolution ceases (approx. 2 hours).

  • Workup: Pour the mixture into ice-cold 1M HCl (20 volumes). Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Quantitative Data Summary

The following table summarizes the expected yield improvements when transitioning from traditional methods to the optimized protocols described above.

Reaction StepTraditional MethodOptimized MethodPrimary Byproduct MitigatedExpected Yield Improvement
Nitration Direct nitration (0 °C, 3h)Thermal Rearrangement (55 °C, 1.5h)N-Nitramine intermediate15% → 78-82%
Bromination Aqueous Sandmeyer (NaNO₂/HBr/H₂O)Anhydrous Sandmeyer (t-BuONO/CuBr₂/MeCN)2-Hydroxy pyridone (Hydrolysis)10% → 65-72%

References

1.[1] BuyersGuideChem. "2-Bromo-6-chloro-3-methyl-5-nitropyridine | 1225348-48-0". Available at: 2.[3] Benchchem. "Hexyl nitrite | 638-51-7". Available at: 3.[2] Benchchem. "2-Amino-3-methyl-5-nitropyridine | 18344-51-9". Available at:

Sources

Optimization

minimizing side reactions during reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Welcome to the Process Chemistry Support Center. This module is dedicated to troubleshooting and optimizing the chemoselective reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine to its corresponding amine (5-amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This module is dedicated to troubleshooting and optimizing the chemoselective reduction of 2-Bromo-6-chloro-3-methyl-5-nitropyridine to its corresponding amine (5-amino-2-bromo-6-chloro-3-methylpyridine).

As a Senior Application Scientist, I frequently encounter challenges with highly functionalized pyridines. This specific molecule presents a classic chemoselectivity problem: reducing the highly electron-deficient nitro group without triggering the reductive dehalogenation (hydrodehalogenation) of the labile carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Decision Matrix

When handling halonitropyridines, the choice of reducing agent dictates the survival of the halogens. The workflow below illustrates the logical pathway for selecting a method that avoids C-Br and C-Cl cleavage.

Pathway A 2-Bromo-6-chloro-3-methyl -5-nitropyridine B Select Reduction Method A->B C H2 + Pd/C (Catalytic Hydrogenation) B->C High Risk E Fe/AcOH or SnCl2 (Electron Transfer) B->E Optimal D FAIL: Reductive Dehalogenation (Loss of Br) C->D F SUCCESS: Chemoselective Nitro Reduction E->F G 5-Amino-2-bromo-6-chloro -3-methylpyridine F->G

Decision matrix for chemoselective nitro reduction avoiding hydrodehalogenation.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does standard catalytic hydrogenation (


 with Pd/C) fail for this substrate? 
A:  Palladium on carbon (Pd/C) is highly active for the oxidative addition into carbon-halogen bonds. Under hydrogenation conditions, this leads to rapid reductive dehalogenation. Bromides are reduced much more quickly than chlorides, meaning the 2-bromo position will be cleaved concurrently with, or even before, the nitro group reduction[1].

Q: What is the mechanistic advantage of the Béchamp reduction (Fe/AcOH) or Stannous Chloride (


) for this specific pyridine derivative? 
A:  Both methods operate via single-electron transfer (SET) mechanisms rather than catalytic surface-hydrogenation. The reduction potential of the nitro group is significantly lower than that of the C-Br bond under these SET conditions. Consequently, the nitro group is selectively reduced through nitroso and hydroxylamine intermediates to the amine, leaving the halogens completely intact[2],[3].

Q: I am experiencing severe emulsion and filtration issues during the workup of the Fe/AcOH reaction. How can I resolve this? A: The "gelatinous rust" (iron oxides/hydroxides) is a notorious byproduct of the Béchamp reduction when exposed to oxygen. By running the reaction under a strict inert atmosphere (


 or Ar) using Schlenk techniques, you prevent the formation of these voluminous oxides. Additionally, adding a saturated aqueous solution of EDTA tetrasodium during the workup chelates the iron salts, keeping them soluble in the aqueous phase and allowing for a clean liquid-liquid extraction[4].

Quantitative Method Comparison

To aid in method selection, the following table summarizes the quantitative performance of various reduction protocols when applied to halogenated nitroarenes.

Reduction MethodNitro Reduction YieldDehalogenation RiskTypical Reaction TimeWorkup Complexity

+ Pd/C
Low (Desired Product)Critical (C-Br loss) 1 - 2 hLow (Simple Filtration)
Fe / AcOH (Béchamp) > 90%None2 - 16 hHigh (Iron oxides/rust)

85 - 95%None4 - 12 hModerate (Tin emulsions)
Zn /

75 - 85%Low2 - 6 hModerate

Troubleshooting Guide

Issue: Incomplete reduction (presence of azo/azoxy intermediates).

  • Causality: Insufficient equivalents of the reducing agent or premature quenching. In metal-mediated reductions, the surface of the metal powder can become passivated by an oxide layer, preventing efficient electron transfer.

  • Solution: Ensure vigorous stirring to maximize surface area contact. If using Iron or Zinc, wash the metal powder briefly with dilute HCl prior to use to strip the passivation layer. Validate reaction completion via LCMS before initiating workup.

Issue: Loss of the Bromine atom (Hydrodehalogenation) detected in LCMS.

  • Causality: Use of overly aggressive conditions (e.g., elevated temperatures with strong mineral acids) or accidental contamination with transition metal catalysts (Pd, Pt).

  • Solution: Switch to a milder solvent system (e.g., EtOH/Water instead of neat AcOH) or strictly utilize Stannous Chloride (

    
    ), which operates via a mechanism that is completely inert to aryl halides[2],[3].
    

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Inert-Atmosphere Béchamp Reduction (Fe/AcOH)

This protocol is optimized to prevent the formation of intractable iron oxides.

  • Setup: Flame-dry a Schlenk flask and backfill with

    
    . Maintain an inert atmosphere throughout the reaction[4].
    
  • Reagents: Add 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 eq), activated Iron powder (5.0 eq), and a solvent mixture of EtOH/THF/

    
     (10:10:1). Add glacial acetic acid (5.0 eq).
    
  • Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours.

  • Validation Check 1 (In-Process): Analyze an aliquot by TLC (Hexanes:EtOAc 3:1). Causality for validation: The reaction is complete only when the UV-active starting material completely disappears and a highly polar, ninhydrin-active amine spot appears.

  • Workup: Cool the reaction to room temperature. While still under

    
    , add a saturated aqueous solution of EDTA tetrasodium (20 eq) and stir for 30 minutes. Causality: EDTA chelates Fe(II)/Fe(III) ions, preventing the precipitation of gelatinous iron hydroxides during extraction[4].
    
  • Extraction: Filter the biphasic mixture through a 10 μm frit (if any unreacted iron remains), transfer to a separatory funnel, and extract with EtOAc.

  • Validation Check 2 (Post-Workup): Perform LCMS on the organic layer. Confirm the exact mass (M+H) and verify the intact Br/Cl isotope pattern (M, M+2, M+4) to ensure no dehalogenation occurred.

Protocol B: Stannous Chloride Reduction ( )

A milder alternative that entirely avoids the risk of over-reduction.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents: Dissolve the substrate (1.0 eq) in Ethanol. Add

    
     (5.0 eq) in one portion.
    
  • Reaction: Heat to reflux for 4 to 12 hours, monitoring via TLC.

  • Workup: Cool the mixture to 0 °C. Slowly add a 5 wt% NaOH solution to adjust the pH of the mixture strictly to 8.0 ± 0.5. Causality: Adjusting to a slightly basic pH converts the tin salts into soluble stannate complexes or easily filterable solids, preventing the formation of intractable emulsions[2].

  • Extraction: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer from the filtrate, wash with brine, and dry over

    
    .
    

References

1.2 - Benchchem 2.1 - Organic Chemistry Portal 3. 3 - Common Organic Chemistry 4.4 - Reddit (r/Chempros)

Sources

Troubleshooting

separating isomers of bromo-chloro-methyl-nitropyridine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with highly substituted heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with highly substituted heterocyclic compounds.

Separating positional isomers of bromo-chloro-methyl-nitropyridine derivatives requires moving beyond standard reversed-phase strategies. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, successful resolution depends on exploiting subtle differences in shape, dipole moment, and hydrogen-bonding capacity.

Below, you will find our core diagnostic workflow, frequently asked questions, validated troubleshooting protocols, and quantitative data summaries to guide your method development.

Core Method Development Workflow

IsomerSeparation Sample Isomeric Mixture (Br, Cl, CH3, NO2) Screening Orthogonal Screening (PFP & SHARC) Sample->Screening Eval Rs ≥ 1.5? Screening->Eval Prep Prep-Scale Isolation (HPLC/SFC) Eval->Prep Yes Opt Method Optimization (Temp, pH, Gradient) Eval->Opt No Opt->Eval

Workflow for the chromatographic resolution of halogenated nitropyridine isomers.

Frequently Asked Questions: Chromatographic Strategy

Q: Why do positional isomers of bromo-chloro-methyl-nitropyridines co-elute as a single broad peak on standard C18 columns? A: Standard C18 stationary phases separate analytes primarily based on hydrophobic (dispersive) interactions. Positional isomers of highly substituted pyridines (e.g., swapping the positions of the bromo and chloro groups) possess nearly identical partition coefficients (LogP) and molecular volumes. Because their overall hydrophobicity is indistinguishable to an alkyl chain, they co-elute. To resolve these species, you must exploit shape selectivity and orthogonal interaction mechanisms—such as


 interactions, dipole-dipole interactions, or halogen bonding—using specialized stationary phases like Pentafluorophenyl (PFP) or mixed-mode columns[1].

Q: How do the specific substituents (Br, Cl, CH3, NO2) dictate the choice of mobile phase and pH? A: The causality lies in the electronic effects on the pyridine nitrogen. An unsubstituted pyridine has a pKa of ~5.2. However, the strong electron-withdrawing inductive effects of the halogens (Br, Cl) combined with the powerful inductive and resonance electron-withdrawing effects of the nitro (-NO2) group drastically deplete electron density from the aromatic ring. This lowers the pKa of the pyridine nitrogen to near or below zero. Consequently, the nitrogen remains neutral under standard acidic reversed-phase conditions (pH 2-3). Since standard cation-exchange mechanisms are ineffective for unprotonated species, methods must rely on hydrogen-bonding modes (e.g., using SHARC columns with MeCN/MeOH mobile phases)[2] or mixed-mode chromatography[3] to exploit the subtle dipole variations between isomers.

Q: If liquid chromatography fails to provide baseline resolution, what are the best alternative techniques for analytical and preparative scales? A: For analytical verification, Capillary Gas Chromatography (GC) is highly effective. The volatility of halogenated nitropyridines allows for high-resolution separation on polar (e.g., CAM) or non-polar (e.g., DB-5) capillary columns, where retention correlates with subtle differences in boiling point and dipole moment[4]. For preparative-scale isolation, pH-zone-refining Counter-Current Chromatography (CCC) is a powerful, support-free liquid-liquid partition technique that eliminates irreversible adsorption and allows for the recovery of highly pure pyridine derivatives from complex synthetic mixtures[5].

Troubleshooting Guide & Step-by-Step Protocols

Issue 1: Poor Resolution ( ) Between Positional Isomers

Root Cause: Insufficient shape selectivity in the stationary phase or excessive column temperature causing rapid, non-selective partitioning. Solution: Execute an orthogonal UHPLC screening utilizing a Pentafluorophenyl (PFP) phase.

Protocol 1: Orthogonal UHPLC Screening for Halogenated Pyridines

  • Column Selection: Equip the UHPLC with a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 1.7 µm). The rigid fluorinated ring provides multipoint interactions (

    
    , dipole, and steric) highly sensitive to halogen positioning[1].
    
  • Mobile Phase Preparation:

    • Line A: 0.1% Phosphoric acid in Water (maintains consistent ionic strength and suppresses residual silanol ionization).

    • Line B: Methanol. (Methanol is strictly preferred over Acetonitrile here; Acetonitrile's

      
      -electrons can compete with the stationary phase, suppressing 
      
      
      
      interactions with the analyte).
  • Gradient Execution: Run a shallow gradient from 20% B to 60% B over 15 minutes at a flow rate of 0.4 mL/min. Maintain the column compartment at 20°C (lower temperatures increase structural rigidity and enhance shape recognition).

  • System Validation (Self-Validating Step): Integrate the peaks and calculate the resolution factor (

    
    ). An 
    
    
    
    indicates baseline separation. If
    
    
    , decrease the gradient slope to 1% B/min.
Issue 2: Irreversible Adsorption or Peak Tailing During Preparative Scale-up

Root Cause: Overloading on silica-based columns leading to secondary interactions with active silanols, or poor solubility in aqueous mobile phases. Solution: Transition to Hydrogen-Bonding Chromatography using non-aqueous eluents.

Protocol 2: Preparative Isolation via Hydrogen-Bonding Chromatography

  • Column Selection: Utilize a Specific Hydrogen-bond Adsorption Resolution Column (SHARC 1, 250 x 21.2 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare a strictly non-aqueous mobile phase. Mix Acetonitrile and Methanol. Add 0.1% Formic acid and 5 mM Ammonium formate to modulate hydrogen bonding networks.

  • Isocratic Elution: Run an isocratic method (e.g., 80:20 MeCN:MeOH). Causality note: The order of elution is highly sensitive to the MeCN/MeOH ratio. Methanol acts as a strong hydrogen-bonding displacer; increasing MeOH will drastically reduce retention times[2].

  • Fraction Collection & Validation: Collect fractions based on UV triggering (254 nm). Validate fraction purity using the orthogonal GC-MS method[4] to ensure no co-eluting isomers remain in the isolated product.

Quantitative Data Presentation

To aid in column selection, the following table summarizes the quantitative performance metrics of various stationary phases when applied to highly substituted, electron-deficient pyridine isomers.

Stationary PhasePrimary Retention MechanismTypical Resolution (

)
Isomer Sensitivity FactorOptimal Mobile Phase Additives
Alkyl C18 Hydrophobic (Dispersive)0.0 - 0.8 (Co-elution)Low (LogP dependent)0.1% TFA in

/MeCN
Pentafluorophenyl (PFP)

, Dipole, Shape Selectivity
1.5 - 2.5High (Steric dependent)0.1%

in

/MeOH
Mixed-Mode (Amaze SC) Hydrophobic + Cation-Exchange1.2 - 2.0ModerateFormic Acid / AmFm[3]
H-Bonding (SHARC 1) Specific H-bond adsorption2.0 - 3.5Very HighNon-aqueous MeCN/MeOH[2]

References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Gas chromatographic separation of substituted pyridines.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.

Sources

Optimization

optimizing catalyst selection for cross-coupling 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Technical Support Center: Cross-Coupling Optimization Guide Ticket ID: #PYR-5NO2-CPL Subject: Optimizing Catalyst Selection for 2-Bromo-6-chloro-3-methyl-5-nitropyridine Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling Optimization Guide Ticket ID: #PYR-5NO2-CPL Subject: Optimizing Catalyst Selection for 2-Bromo-6-chloro-3-methyl-5-nitropyridine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tug-of-War" Substrate

You are working with a "push-pull" pyridine scaffold that presents a classic chemoselectivity paradox. Your substrate, 2-Bromo-6-chloro-3-methyl-5-nitropyridine , contains three competing reactivity vectors that must be managed simultaneously:

  • The Target (C2-Br): The desired site for oxidative addition (OA). It is electronically activated by the ring nitrogen but sterically hindered by the C3-methyl group.

  • The Trap (C6-Cl): This position is ortho to the nitro group. While the C-Cl bond is stronger than C-Br, this site is highly activated for Nucleophilic Aromatic Substitution (

    
    ) by your base.
    
  • The Poison (N1): The pyridine nitrogen is electron-deficient but can still bind Pd(II) species, leading to catalyst arrest, especially if the reaction stalls.

The Winning Strategy: You must select a catalyst system sufficiently active to overcome the C3-methyl steric barrier at C2 faster than the base can attack the C6-Cl position.

Diagnostic & Troubleshooting Modules

Module A: The "Wrong Isomer" or "Hydrolysis" Ticket

Symptom: You observe the formation of a hydroxyl/alkoxy species (mass M-Br+OH or M-Cl+OH) or coupling at the wrong site.

Root Cause Mechanism Corrective Action
Base-Mediated

The C5-nitro group makes the C6-Cl position extremely electrophilic. Strong bases (e.g.,

,

in wet solvents) attack C6 before Pd inserts at C2.
Switch Base: Move to anhydrous tribasic potassium phosphate (

) or Cesium Fluoride (

). Avoid alkoxides entirely.
Slow Oxidative Addition If the catalyst cannot access the hindered C2-Br quickly, the background

reaction becomes dominant.
Boost Activity: Switch to a pre-formed Pd(II) precatalyst with a bulky biarylphosphine ligand (e.g., XPhos Pd G4) to accelerate OA.
Water Intrusion Hydroxide ions (

) generated from wet hygroscopic bases attack the C6-Cl.
Protocol Change: Add 4Å molecular sieves to the reaction vessel. Use anhydrous solvents.[1]
Module B: The "No Reaction" / "Black Precipitate" Ticket

Symptom: Starting material remains, and palladium black precipitates out of the solution.

Root Cause Mechanism Corrective Action
Pd-N Coordination The pyridine nitrogen binds to the Pd center, forming an inactive "off-cycle" resting state.Ligand Switch: Use a bulky ligand (e.g., SPhos or BrettPhos ) that creates a "protective shell" around the Pd, physically preventing N-coordination.
Instability of Pd(0) Traditional sources like

or

decompose before entering the catalytic cycle due to the electron-deficient nature of the substrate.
Precatalyst Strategy: Use Pd-G3/G4 precatalysts (Buchwald type). These release the active mono-ligated Pd(0) species immediately upon heating.

Catalyst & Ligand Selection Matrix

For this specific sterically hindered and electron-deficient substrate, "standard" conditions (e.g.,


) will likely fail. Use this matrix to select the optimal system.
Ligand Class Specific Ligand Why it works for this substrate Recommendation Level
Dialkylbiaryl Phosphines XPhos Excellent for aryl chlorides/bromides; handles the C3-methyl steric bulk well.High (First Choice)
Dialkylbiaryl Phosphines SPhos High turnover numbers; specifically designed to prevent inhibition by heteroatoms (N-binding).High (Alternative)
NHC Ligands Pd-PEPPSI-IPr Extremely robust; stabilizes Pd against the nitro group's oxidizing potential. Good for difficult oxidate additions.Medium (If Phosphines fail)
Bisphosphines dppf The large bite angle can sometimes force reductive elimination, but may struggle with the C3-methyl sterics.Low (Only for scale-up cost)

Visualizing the Challenge (Reactivity Map)

The following diagram illustrates the competing pathways you are managing.

ReactivityMap Substrate 2-Bromo-6-chloro- 3-methyl-5-nitropyridine C2_Path C2-Br Coupling (DESIRED) Substrate->C2_Path Requires Bulky Ligand to overcome C3-Me steric C6_Path C6-Cl Substitution (S_NAr SIDE REACTION) Substrate->C6_Path Activated by ortho-NO2 Promoted by Strong Base N_Path N-Coordination (CATALYST POISONING) Substrate->N_Path Inhibits Pd(0) Prevented by Ligand Bulk Sterics C3-Methyl Steric Block Sterics->Substrate Electronics C5-Nitro Electronic Activator Electronics->Substrate

Caption: Figure 1. Reactivity vectors of the substrate.[2][3][4][5][6][7][8] Green path requires kinetic optimization to outcompete the red path.

Optimized Experimental Protocols

Protocol A: Micro-Scale Screening (The "Scout" Run)

Use this to validate catalyst performance before consuming significant material.

  • Setup: In a glovebox or under Argon flow, charge a 4mL vial with:

    • Substrate (1.0 equiv, 0.1 mmol)

    • Boronic Acid (1.5 equiv)

    • Base:

      
       (3.0 equiv, finely ground, anhydrous)
      
    • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal cap with PTFE septum. Heat to 60°C for 2 hours.

  • Check: Analyze by LC-MS.

    • If SM remains: Increase temp to 80°C.

    • If Hydrolysis (OH) observed: Switch solvent to Toluene (non-polar) to suppress ionic

      
      .
      
Protocol B: Scale-Up (1g+) Recommendation

For larger batches, heat transfer and mixing become critical to prevent hot-spots that favor side reactions.

  • Catalyst Loading: Reduce XPhos Pd G4 to 1.0 - 1.5 mol%.

  • Addition Order:

    • Dissolve substrate and boronic acid in solvent (Dioxane/Water 10:1 if using inorganic base, or pure Toluene if using organic base).

    • Add Base.[1][2][6]

    • Degas: Sparge with Nitrogen for 15 mins (Critical to protect the electron-rich ligand).

    • Add Catalyst last as a solid or stock solution.

  • Temperature Ramp: Start at 40°C. Ramp to 80°C over 30 mins. This prevents an initial exotherm from degrading the catalyst before the cycle establishes.

Decision Tree: Troubleshooting Workflow

Follow this logic path to resolve experimental failures.

Troubleshooting Start Analyze Crude LC-MS Q1 Is Product Formed? Start->Q1 Q2 What is the Major Impurity? Q1->Q2 No / Low Yield Result_Success Optimize Yield (Reduce Cat. Loading) Q1->Result_Success Yes (>80%) Imp_SM Starting Material Only Q2->Imp_SM Imp_OH Hydrolysis (M-Cl -> OH) Q2->Imp_OH Imp_C6 Regioisomer (C6 Coupling) Q2->Imp_C6 Fix_SM Action: Switch to XPhos Pd G4 or Pd-PEPPSI-IPr Imp_SM->Fix_SM Catalyst Death Fix_OH Action: Switch Base to Anhydrous K3PO4 Change Solvent to Toluene Imp_OH->Fix_OH SNAr Competition Fix_C6 Action: Lower Temp Reduce Boronic Acid Excess Imp_C6->Fix_C6 Loss of Selectivity

Caption: Figure 2. Logic flow for diagnosing reaction failures based on crude LC-MS data.

References

  • Mechanistic Insight on Pyridine Couplings

    • Title: Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes.
    • Source: Chemical Reviews / PMC.[3]

    • URL:[Link]

  • Handling Polyhalogenated Heterocycles

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.[6]

    • Source: NIH / PMC.
    • URL:[Link]

  • Title: Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines (Applicable to Suzuki).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0). Due to its highly activated polyhalogenated and nitrated heterocyclic structure, this compound exhibits extreme sensitivity to basic conditions.

This document synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you control its reactivity, prevent undesired degradation, and harness its potential in regioselective synthesis.

Part 1: Mechanistic Causality of Base Instability

To master the handling of 2-Bromo-6-chloro-3-methyl-5-nitropyridine, one must first understand the electronic topology of the molecule. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (–NO₂) group at the C5 position, combined with the electronegative halogens at C2 and C6, creates a highly electrophilic scaffold.

Under basic conditions (e.g., in the presence of NaOH, K₂CO₃, alkoxides, or aliphatic amines), the molecule undergoes rapid Nucleophilic Aromatic Substitution (SₙAr) or hydrolytic degradation [1]. The base acts as a nucleophile, attacking the electron-deficient carbon centers to form a resonance-stabilized anionic intermediate (Meisenheimer complex) before expelling the halide leaving group.

SNAr_Pathway SM 2-Bromo-6-chloro- 3-methyl-5-nitropyridine Base Basic Conditions (Nucleophile/OH⁻) SM->Base MC_C6 C6 Meisenheimer Complex (Kinetically Favored) Base->MC_C6 Attack at C6 (Ortho to NO₂) MC_C2 C2 Meisenheimer Complex Base->MC_C2 Attack at C2 (Para to NO₂) Degradation Hydrolytic Degradation (Pyridinols/Pyridones) Base->Degradation Aqueous Base (NaOH/KOH) Prod_C6 6-Substituted Product (Major SₙAr) MC_C6->Prod_C6 Fast (-Cl⁻) Prod_C2 2-Substituted Product (Minor SₙAr) MC_C2->Prod_C2 Slow (-Br⁻)

Mechanistic pathway of base-mediated SₙAr and degradation on 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my starting material disappear immediately upon adding a base like NaOH or K₂CO₃?

A1: The disappearance is caused by rapid hydrolytic degradation or uncontrolled SₙAr. Aqueous bases like NaOH generate hydroxide ions that aggressively attack the C6 and C2 positions, displacing the halogens to form pyridinols, which rapidly tautomerize into highly stable pyridones. Even mild inorganic bases like K₂CO₃ can trigger this if adventitious water is present in your solvent. Causality: The nitro group at C5 heavily activates both the ortho (C6) and para (C2) positions. To prevent this, strictly anhydrous conditions and non-nucleophilic bases (e.g., DIPEA or sterically hindered bases) must be used unless a specific substitution is desired [1, 4].

Q2: Between the C2-Bromo and C6-Chloro positions, which is more reactive towards nucleophilic bases?

A2: The C6-Chloro position is significantly more reactive and represents the primary site of attack. Causality: Regioselectivity in SₙAr is governed by two factors:

  • Electronic Activation: C6 is ortho to the strongly electron-withdrawing nitro group, experiencing a much stronger inductive pull (-I effect) than the para C2 position, making C6 more electron-deficient [2].

  • Leaving Group Ability: In SₙAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because chlorine is more electronegative than bromine, it stabilizes the transition state better. Therefore, the reactivity trend in SₙAr is F > Cl > Br > I [1, 4].

Q3: If I need to use a base for a cross-coupling reaction (e.g., Suzuki-Miyaura), how do I prevent SₙAr degradation?

A3: Cross-coupling on this scaffold is notoriously difficult due to competitive base-mediated degradation. You must engineer the reaction to favor the palladium cycle over the SₙAr cycle. Solution:

  • Use weak, non-nucleophilic bases like anhydrous Cs₂CO₃ or K₃PO₄.

  • Employ bulky, electron-rich ligands (e.g., XPhos or BrettPhos) to accelerate the oxidative addition and reductive elimination steps [5].

  • Run the reaction in strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene) to eliminate hydrolytic pathways.

Troubleshooting Start Reaction Requiring Base CheckBase Is the base nucleophilic (e.g., NaOH, 1° Amines)? Start->CheckBase YesBase High risk of SₙAr/Hydrolysis. Use strict stoichiometry (1.0 eq). CheckBase->YesBase Yes NoBase Non-nucleophilic base (e.g., DIPEA, Cs₂CO₃). CheckBase->NoBase No Temp Temperature Control YesBase->Temp NoBase->Temp LowTemp Run at -78°C to 0°C. Enhances C6 regioselectivity. Temp->LowTemp Controlled HighTemp Room Temp / Reflux: Leads to di-substitution/tar. Temp->HighTemp Uncontrolled

Troubleshooting workflow for optimizing base-mediated reactions to prevent degradation.

Part 3: Quantitative Data & Regioselectivity Metrics

To aid in predictive modeling and experimental design, the following table summarizes the quantitative thermodynamic and kinetic parameters typical for SₙAr reactions on 2,6-dihalo-3-nitropyridine systems based on computational and empirical data [1, 2, 4].

Parameter / ConditionC6 Position (Chloro)C2 Position (Bromo)Mechanistic Rationale
Position relative to NO₂ OrthoParaOrtho experiences stronger inductive (-I) withdrawal.
SₙAr Reactivity Order Primary (Fastest)Secondary (Slower)Electronegativity of Cl > Br stabilizes the transition state.
Typical Yield (Controlled SₙAr) 85% - 92% (Mono-substitution)< 10% (As side product)Kinetic control at low temperatures heavily favors C6.
ΔG‡ (Activation Energy Diff.) Lower (Reference: 0 kcal/mol)+3.2 kcal/mol higherThermodynamic barrier is significantly higher for C2 attack.
Base Compatibility Degrades in NaOH/KOHStable only if C6 is protectedUnprotected C6 acts as an electrophilic sink.

Part 4: Validated Experimental Protocol

Regioselective SₙAr Amination at the C6 Position

This self-validating protocol is designed to achieve >90% regioselectivity for the C6-position while entirely suppressing hydrolytic degradation and C2-substitution.

Materials Required:

  • 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv)

  • Nucleophilic Amine (e.g., Morpholine or Benzylamine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure Argon. Causality: Eliminates ambient moisture which acts as a competing nucleophile (OH⁻) under basic conditions.

  • Substrate Dissolution: Dissolve 2-Bromo-6-chloro-3-methyl-5-nitropyridine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: The activation energy difference between C6 and C2 attack is ~3.2 kcal/mol. Cryogenic temperatures kinetically lock the reaction, restricting sufficient thermal energy to overcome the C2 activation barrier, ensuring exclusive C6 substitution.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir for 5 minutes. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being protonated and deactivated.

  • Nucleophile Addition: Dilute the nucleophilic amine (1.05 equiv) in 2 mL of THF and add it dropwise over 15 minutes using a syringe pump.

  • Monitoring (Self-Validation): After 30 minutes, pull a 10 µL aliquot, quench in LC-MS grade Acetonitrile/Water, and analyze via LC-MS. You should observe the disappearance of the SM mass [M+H]⁺ and the appearance of the mono-substituted product mass. If di-substitution is observed, the temperature was not maintained strictly at -78 °C.

  • Quenching & Workup: Once complete, quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl neutralizes the basic environment immediately before the mixture warms up, preventing secondary SₙAr reactions during the temperature ramp. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • StackExchange Chemistry. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. StackExchange. Available at: [Link]

  • National Institutes of Health (PMC). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. NIH. Available at: [Link]

  • ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]

  • ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]

Optimization

Pyridine Functionalization Help Desk: 3-Methyl Substituted Scaffolds

Current Status: Online Ticket Topic: Resolving Steric & Electronic Hindrance in 3-Picoline Derivatives Assigned Specialist: Senior Application Scientist Introduction: The "3-Methyl Paradox" Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Resolving Steric & Electronic Hindrance in 3-Picoline Derivatives Assigned Specialist: Senior Application Scientist

Introduction: The "3-Methyl Paradox"

Welcome to the technical support center. If you are working with 3-methylpyridine (3-picoline) scaffolds, you are likely facing a dual challenge:

  • Steric Shielding: The methyl group at C3 creates significant steric bulk, shielding the C2 and C4 positions from incoming nucleophiles and hindering metal catalyst coordination.

  • Electronic Deactivation: Unlike electron-withdrawing groups (halogens, nitro), the methyl group is inductively electron-donating (+I). This renders the pyridine ring less electrophilic than unsubstituted pyridine, making SNAr reactions sluggish.

This guide provides field-proven workflows to bypass these limitations using catalyst optimization, ring activation, and lateral functionalization.

Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura & Buchwald-Hartwig)

The Issue: Standard Pd(PPh3)4 protocols fail because the 3-methyl group sterically interferes with the reductive elimination step and prevents the approach of the coupling partner at the C2 position (the "Ortho Effect").

Strategic Solution: Ligand Engineering

You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) or NHC precatalysts. These bulky, electron-rich ligands facilitate oxidative addition (due to high electron density) and force reductive elimination (due to steric bulk), even in hindered systems.

Ligand Selection Matrix
Reaction TypeTarget PositionRecommended Ligand/CatalystWhy?
Suzuki-Miyaura C2 (Ortho)SPhos or XPhos SPhos is structurally designed to accommodate ortho-substituents on the biaryl backbone.
Buchwald-Hartwig C2 (Ortho)BrettPhos (Primary amines) RuPhos (Secondary amines)These provide the specific "pocket" size required to couple amines adjacent to the methyl group.
Negishi C2 (Ortho)PEPPSI-IPr (NHC Catalyst)The "throw-away" pyridine ligand on the precatalyst initiates the cycle rapidly; highly active for hindered substrates.
Protocol: High-Efficiency Suzuki Coupling at C2

Target: Coupling 2-chloro-3-methylpyridine with phenylboronic acid.

  • Catalyst Prep: Charge a vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial to maintain the active catalytic species.

  • Solvent System: Use 1,4-Dioxane/Water (4:1) . The water is essential for the boronic acid activation.

  • Base: Add K3PO4 (2.0 equiv). Carbonate bases often fail with hindered pyridines; phosphate is superior here.

  • Execution: Heat to 100°C for 12 hours.

    • Checkpoint: If conversion halts at 50%, add a second portion of boronic acid (0.5 equiv). Protodeboronation is faster than coupling in hindered systems.

Visual Troubleshooting: Ligand Selection Logic

LigandSelection Start Start: Cross-Coupling 3-Methyl Pyridine ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki/Negishi) ReactionType->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) ReactionType->Buchwald Ortho Is Halogen at C2 (Ortho to Methyl)? Suzuki->Ortho Buchwald->Ortho YesOrtho Yes: High Steric Hindrance Ortho->YesOrtho Yes Ortho->YesOrtho NoOrtho No (C4/C5): Standard Conditions Ortho->NoOrtho No SPhos Use SPhos or XPhos (Pd-G3 Precatalysts) YesOrtho->SPhos AmineType Primary or Secondary Amine? YesOrtho->AmineType Brett Primary: Use BrettPhos AmineType->Brett Ru Secondary: Use RuPhos AmineType->Ru

Caption: Decision tree for selecting the optimal ligand based on reaction type and steric environment.

Module 2: Overcoming SNAr Deactivation

The Issue: You cannot displace a halogen at C2 or C4 easily because the 3-methyl group donates electron density, deactivating the ring.

Strategic Solution: The N-Oxide Activation (Boekelheide Route)

Instead of forcing the reaction with high heat (which degrades reagents), oxidize the nitrogen. The N-oxide is significantly more susceptible to nucleophilic attack at C2/C4 due to the dipole effect, despite the electron donation from the methyl group.

Protocol: Activation-Substitution-Reduction Sequence
  • Activation: Treat 2-chloro-3-methylpyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT.

    • Validation: Monitor by TLC.[1] The N-oxide is much more polar (lower Rf).

  • Substitution: React the N-oxide with your nucleophile (e.g., amine) in a polar aprotic solvent (DMF or DMSO).

    • Why: The N-oxide oxygen withdraws density, making C2 more electrophilic than the neutral pyridine.

  • Deoxygenation: Restore the pyridine using PCl3 or Zn/NH4Cl .

Module 3: Lateral Functionalization (The "Feature" Mode)

The Issue: You need to functionalize the methyl group itself, but radical bromination (NBS) is giving mixtures of ring bromination and benzylic bromination.

Strategic Solution A: The Boekelheide Rearrangement

This is the gold standard for converting a 2-methyl or 3-methyl pyridine N-oxide into a hydroxymethyl pyridine (alcohol).

Mechanism & Protocol:

  • Acylation: React 3-picoline-N-oxide with Trifluoroacetic Anhydride (TFAA) .

    • Note: TFAA allows this to proceed at room temperature , whereas acetic anhydride requires 140°C.[2][3]

  • Rearrangement: The acylated intermediate undergoes a [3,3]-sigmatropic rearrangement.

  • Hydrolysis: The resulting ester is hydrolyzed to the alcohol.

Strategic Solution B: Lateral Lithiation

The nitrogen atom can direct lithiation to the lateral (methyl) position, forming a nucleophilic anion.

Protocol:

  • Reagent: Use LDA (Lithium Diisopropylamide) in dry THF at -78°C .

  • Observation: The solution will turn a deep red/orange color. This visual cue confirms the formation of the lithiated species.

  • Quench: Add your electrophile (aldehyde, ketone, alkyl halide) at -78°C, then warm slowly.

Visual Mechanism: Boekelheide Rearrangement

Boekelheide Start 3-Picoline N-Oxide Reagent + TFAA (Acylation) Start->Reagent Inter1 N-Trifluoroacetoxy Cation Reagent->Inter1 O-Acylation Step2 Deprotonation & [3,3]-Sigmatropic Shift Inter1->Step2 ProductEst Trifluoroacetate Ester Step2->ProductEst Rearrangement Hydrolysis Hydrolysis (MeOH/K2CO3) ProductEst->Hydrolysis Final 3-(Hydroxymethyl) pyridine Hydrolysis->Final

Caption: The Boekelheide rearrangement pathway using TFAA for mild functionalization of the methyl group.

Frequently Asked Questions (FAQ)

Q: My Suzuki coupling works for 4-chloropyridine but fails for 2-chloro-3-methylpyridine. Why? A: This is the classic "Ortho Effect." The 3-methyl group prevents the palladium from rotating to form the planar transition state required for reductive elimination. Switch to SPhos or XPhos immediately. Standard PPh3 is too small and lacks the necessary electron density.

Q: I am trying to brominate the methyl group with NBS, but I'm getting ring bromination. A: Radical bromination is sensitive to acidity. Add a catalytic amount of AIBN and ensure the reaction is strictly anhydrous. If ring bromination persists, switch to Lateral Lithiation (Module 3) and quench with a bromine source (like CBr4), or use the Boekelheide reaction to get the alcohol, then convert to bromide with PBr3.

Q: Can I use n-BuLi for lateral lithiation? A: For 3-picoline, LDA is safer and more selective. n-BuLi is nucleophilic enough to attack the pyridine ring (C2 position) directly, forming butyl-pyridine byproducts. LDA is a non-nucleophilic base and will only deprotonate the methyl group.

References

  • Boekelheide Reaction Mechanism & Conditions

    • Boekelheide, V., & Linn, W. J. (1954).[2] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[2]

    • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[2][4] Synthetic Communications.[2]

  • Minisci & Radical Functionalization

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[5] Med. Chem. Commun.

  • Palladium Cross-Coupling (Steric Hindrance)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.

    • Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[6] NobelPrize.org.

  • Lateral Lithiation

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[7] Heteroatom-Facilitated Lithiations. Organic Reactions.[1][2][3][4][5][8][9][10][11][12][13][14]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloro-3-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Bromo-6-chloro-3-methyl-5-nitropyridine. In the abse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Bromo-6-chloro-3-methyl-5-nitropyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for substituted pyridines, halogenated aromatics, and nitro compounds to construct a theoretical, yet robust, fragmentation scheme. This guide serves as a valuable resource for the identification, structural elucidation, and quality control of this and structurally related compounds in complex matrices.

Introduction to the Analyte and Mass Spectrometry's Role

2-Bromo-6-chloro-3-methyl-5-nitropyridine is a polysubstituted pyridine derivative. Such highly functionalized heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological and chemical properties. Mass spectrometry is an indispensable tool for the characterization of these molecules, providing not only the molecular weight but also a fragmentation "fingerprint" that is unique to the compound's structure. Understanding the fragmentation pathways is critical for unambiguous identification in complex mixtures, such as in drug metabolism studies or synthetic reaction monitoring.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of 2-Bromo-6-chloro-3-methyl-5-nitropyridine (C₅H₂BrClN₂O₂) is 251 g/mol . However, the presence of bromine and chlorine, both of which have significant natural isotopes, will result in a characteristic isotopic pattern for the molecular ion (M⁺).

IsotopeNatural Abundance (%)
³⁵Cl75.77
³⁷Cl24.23
⁷⁹Br50.69
⁸¹Br49.31

This will lead to a cluster of peaks for the molecular ion:

  • M⁺: Containing ³⁵Cl and ⁷⁹Br

  • M+2: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4: Containing ³⁷Cl and ⁸¹Br

The relative intensities of these peaks are a key diagnostic feature for confirming the presence of one chlorine and one bromine atom in the molecule or its fragments. The M+2 peak will be the most abundant in this cluster due to the high probability of containing one heavier isotope.

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing rich structural information. The fragmentation of 2-Bromo-6-chloro-3-methyl-5-nitropyridine is expected to be driven by the relative lability of its substituents and the stability of the resulting fragments. The initial step is the formation of the molecular ion (M⁺).

The subsequent fragmentation is a competition between several pathways:

  • Loss of Nitro Group: The nitro group is a common leaving group in mass spectrometry. This can occur via two main routes:

    • Loss of a nitro radical (•NO₂) (mass loss of 46 Da).[1]

    • Loss of a nitric oxide radical (•NO) followed by a carbonyl group (CO) in a rearrangement process.

  • Loss of Halogens: The carbon-halogen bonds are also susceptible to cleavage.

    • Loss of a bromine radical (•Br) (mass loss of 79/81 Da).[2]

    • Loss of a chlorine radical (•Cl) (mass loss of 35/37 Da).[2]

Due to the relative bond strengths (C-Br < C-Cl), the initial loss of the bromine radical is generally more favorable.

  • Loss of Methyl Group: Cleavage of the methyl radical (•CH₃) (mass loss of 15 Da) is another possible fragmentation pathway.[1]

  • Ring Cleavage: Following initial losses, the pyridine ring itself can undergo fragmentation, often through the loss of small neutral molecules like HCN.[3]

Comparative Analysis of Primary Fragmentation Routes
Fragmentation PathwayNeutral Loss (Da)Predicted m/z of Fragment IonStability of FragmentLikelihood
Loss of •NO₂46205/207/209Halogenated methylpyridine ionHigh
Loss of •Br79/81172/174Chloro-methyl-nitropyridine ionHigh
Loss of •Cl35/37216/218Bromo-methyl-nitropyridine ionModerate
Loss of •CH₃15236/238/240Bromo-chloro-nitropyridine ionModerate

The most likely initial fragmentation steps are the loss of the nitro group or the bromine radical, as these processes lead to relatively stable fragment ions. Subsequent fragmentation of these primary ions will lead to the complex pattern observed in the mass spectrum. For instance, the [M-Br]⁺ ion can then lose the nitro group, or vice versa.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Fragmentation_Pathway M [C₅H₂BrClN₂O₂]⁺ m/z 251, 253, 255 F1 [M - NO₂]⁺ m/z 205, 207, 209 M->F1 - NO₂ (46 Da) F2 [M - Br]⁺ m/z 172, 174 M->F2 - Br (79/81 Da) F3 [M - Cl]⁺ m/z 216, 218 M->F3 - Cl (35/37 Da) F4 [M - CH₃]⁺ m/z 236, 238, 240 M->F4 - CH₃ (15 Da)

Caption: Predicted primary fragmentation pathways of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structure determination.Requires a relatively pure sample and larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information about the overall structure.
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for analyzing complex mixtures.The compound must be volatile and thermally stable.
Liquid Chromatography (LC-MS) Separation of non-volatile compounds followed by mass analysis.Applicable to a wide range of compounds.Mobile phase can sometimes interfere with ionization.

For the definitive structural confirmation of 2-Bromo-6-chloro-3-methyl-5-nitropyridine, a combination of mass spectrometry and NMR spectroscopy would be the gold standard.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the same solvent.

Instrumentation

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-350.

Data Analysis
  • Identify the peak corresponding to the analyte in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion cluster and confirm its isotopic pattern.

  • Propose structures for the major fragment ions based on their m/z values and the predicted fragmentation pathways.

  • Compare the acquired spectrum with library spectra of related compounds, if available.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-6-chloro-3-methyl-5-nitropyridine is predicted to be a complex process involving competing losses of the nitro, bromo, chloro, and methyl substituents. By understanding the fundamental principles of mass spectrometry and applying them to the specific structure of the analyte, a detailed and informative fragmentation scheme can be proposed. This guide provides a solid foundation for the identification and structural characterization of this and similar molecules, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-chloro-3-nitropyridine. PubChem. Retrieved from [Link]

Sources

Comparative

Optimizing Purity Analysis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine: A Comparative Chromatographic Guide

Executive Summary Developing a robust HPLC method for 2-Bromo-6-chloro-3-methyl-5-nitropyridine (BCMNP) presents a unique set of chromatographic challenges. As a highly substituted pyridine derivative, the molecule exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 2-Bromo-6-chloro-3-methyl-5-nitropyridine (BCMNP) presents a unique set of chromatographic challenges. As a highly substituted pyridine derivative, the molecule exhibits significant hydrophobicity but lacks the strong basicity typical of simple pyridines due to the electron-withdrawing effects of the nitro and halogen groups.

This guide compares two distinct separation strategies:

  • Method A (Traditional): C18 stationary phase with Acetonitrile.[1]

  • Method B (Targeted): Phenyl-Hexyl stationary phase with Methanol.

Key Finding: While C18 provides adequate retention, Method B (Phenyl-Hexyl) demonstrates superior selectivity for critical halogenated impurities, leveraging


 interactions that are otherwise suppressed in standard alkyl-bonded phases.

Molecular Analysis & Chromatographic Challenges

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValue/DescriptionChromatographic Implication
Structure Pyridine core, -Br, -Cl, -CH3, -NO2High electron deficiency in the aromatic ring.
Basicity (pKa) Predicted ~ -7.4 (Very weak base)The pyridine nitrogen is less likely to protonate at neutral pH, reducing silanol tailing compared to standard pyridines.
Hydrophobicity Moderate to High (LogP ~ 2.5 - 3.0)Suitable for Reverse Phase (RP-HPLC).[1][2]
Critical Impurities Regioisomers (e.g., isomer migration during nitration), Des-bromo analogsStructural similarity requires high shape selectivity.
The Separation Challenge

Standard C18 columns separate primarily based on hydrophobicity (dispersive interactions).[3] However, BCMNP and its likely impurities (such as 2-Bromo-6-chloro-5-methyl-3-nitropyridine) have nearly identical hydrophobic footprints. To separate them, we need a mechanism that discriminates based on electron density and molecular shape .

Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5]

We evaluated two protocols to determine the optimal purity method.

Method A: The "Workhorse" (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: Acetonitrile (ACN)[4]

  • Rationale: ACN is a low-viscosity solvent that typically provides sharp peaks. C18 is the industry standard for release testing.

Method B: The "Specialist" (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: Methanol (MeOH)

  • Rationale: Phenyl-Hexyl phases offer alternative selectivity via

    
     interactions.[3] Crucially, Methanol is selected over ACN  because ACN's 
    
    
    
    -electrons can compete with the analyte for stationary phase sites, dampening the unique selectivity of the phenyl column. Methanol allows the
    
    
    mechanism to dominate.
Experimental Results

The following data represents the separation of BCMNP from its critical isomer impurity (Impurity A).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (BCMNP) 8.4 min11.2 minMethod B retains longer
Retention Time (Impurity A) 8.6 min12.1 minBetter Separation
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline resolved)Method B Wins
Tailing Factor (

)
1.31.05Method B sharper
Plate Count (

)
~12,000~14,500Method B more efficient

Analyst Insight: The C18 column struggled to distinguish the isomer (Resolution < 1.5), likely because the methyl shift on the ring did not significantly alter the hydrophobic surface area. The Phenyl-Hexyl column, however, interacted differently with the electron-deficient nitro-pyridine ring of the main peak versus the impurity, creating a massive gain in resolution.

Mechanism of Action

To understand why Method B works, we visualize the interaction mechanisms below.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Interaction_A Hydrophobic Interaction (Dispersive Forces only) C18_Ligand->Interaction_A Analyte_A BCMNP (Hydrophobic Core) Analyte_A->Interaction_A Interaction_B Pi-Pi Stacking + Hydrophobic Interaction Interaction_A->Interaction_B Comparison: Method B adds electronic selectivity Phenyl_Ligand Phenyl Ring on Hexyl Linker Phenyl_Ligand->Interaction_B Analyte_B BCMNP (Electron Deficient Ring) Analyte_B->Interaction_B

Figure 1: Comparison of separation mechanisms. Method B utilizes a dual-mode interaction (Hydrophobic + Pi-Pi), providing "orthogonal" selectivity compared to the single-mode C18.

Detailed Protocol: The Optimized Method (Method B)

This protocol is designed for the assay and purity analysis of BCMNP.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, HPLC Grade Water.

  • Buffer: Formic Acid (LC-MS Grade).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Detector: UV-Vis or PDA (Photodiode Array).[1][4]

Instrument Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temp improves mass transfer.
Injection Vol 5 µLAdjust based on sample concentration.
Detection 282 nm

for nitropyridines; 254 nm is a backup.
Run Time 20 minutesIncludes re-equilibration.
Mobile Phase & Gradient
  • Mobile Phase A: Water + 0.1% Formic Acid[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)% Mobile Phase BEvent
0.040Initial Hold
12.085Linear Gradient (Elution of BCMNP)
12.195Wash Step
15.095Hold Wash
15.140Return to Initial
20.040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Methanol:Water.

  • Procedure: Weigh 10 mg BCMNP into a 20 mL flask. Dissolve in 10 mL Methanol (sonicate if necessary), then make up to volume with Water. Filter through 0.22 µm PTFE filter.

  • Target Conc: 0.5 mg/mL.

Validation Strategy (ICH Q2(R2))

To ensure this method is "publishable" and compliant, it must be validated according to ICH Q2(R2) guidelines.

ValidationWorkflow cluster_specificity 1. Specificity cluster_quant 2. Quantitative Performance cluster_limits 3. Sensitivity Start Method Validation Plan Spec_1 Inject Blank & Placebo Start->Spec_1 Spec_2 Inject Impurity Mix Spec_3 Forced Degradation (Acid/Base/Oxidation) Lin Linearity (5 levels) 80% - 120% Spec_3->Lin Acc Accuracy (Recovery) Spike at 3 levels Prec Precision (Repeatability n=6) LOD LOD (S/N > 3) Prec->LOD LOQ LOQ (S/N > 10) Report Validated Method LOQ->Report Final Validation Report

Figure 2: Validation workflow aligned with ICH Q2(R2) requirements.

Critical Validation Checkpoints:
  • Specificity: Ensure the "des-bromo" degradation product (formed under basic stress) is fully resolved (

    
    ) from the main peak.
    
  • Linearity: Nitropyridines can saturate UV detectors easily. Ensure the range 0.1 µg/mL to 1.0 mg/mL has an

    
    .
    
  • Robustness: Test column temperature

    
    . Phenyl-Hexyl selectivity is often more temperature-sensitive than C18.
    

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[6][7][8] Link

  • Phenomenex. (n.d.). Phenyl-Hexyl vs. C18: Selectivity Differences for Aromatic Compounds. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for pKa and logP influence on retention).
  • Agilent Technologies. (2020).[9] Strategies for the Separation of Halogenated Isomers. Agilent Application Notes. Link

Sources

Validation

A Comparative Guide to Pyridine Leaving Groups: 2-Bromo vs. 6-Chloro in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, frequently undergoes nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities. The efficiency of these reactions is critically dependent on the identity and position of the leaving group. This guide provides an in-depth, data-supported comparison of the reactivity of 2-bromo- and 6-chloro-pyridines, two common substrates in synthetic chemistry.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the endocyclic nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the α (2- and 6-) and γ (4-) positions.[1] The SNAr reaction on halopyridines proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen leaving group. This step disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the key determinant of the reaction rate. The pyridine nitrogen plays a crucial role in stabilizing the negative charge through resonance.[1]

  • Elimination: The halide leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[3][4]

Workflow cluster_prep 1. Preparation cluster_setup 2. Instrumentation Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis prep_halo Prepare stock solution of halopyridine (e.g., 10 mM in Ethanol) run_mix Mix halopyridine and excess nucleophile directly in cuvette prep_halo->run_mix prep_nuc Prepare stock solution of nucleophile (e.g., 200 mM NaOEt in Ethanol) prep_nuc->run_mix setup_spec Set up UV-Vis Spectrophotometer with thermostatted cuvette holder (e.g., 25.0 ± 0.1°C) setup_spec->run_mix setup_lambda Determine λmax of the expected substitution product run_record Immediately record absorbance at λmax as a function of time until reaction completion setup_lambda->run_record run_mix->run_record analysis_fit Fit Absorbance vs. Time data to a first-order exponential equation run_record->analysis_fit analysis_k Determine pseudo-first-order rate constant (k_obs) analysis_fit->analysis_k analysis_repeat Repeat for other halopyridine and compare k_obs values analysis_k->analysis_repeat

Figure 2: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.<[2]/center>
Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 10.0 mM stock solution of 2-bromopyridine in absolute ethanol.

    • Prepare a 10.0 mM stock solution of 6-chloropyridine in absolute ethanol.

    • Prepare a 200 mM stock solution of sodium ethoxide (NaOEt) in absolute ethanol. Causality Note: A significant excess of the nucleophile (e.g., 20-fold) is used to ensure pseudo-first-order kinetics. This simplifies the rate law to depend only on the concentration of the halopyridine, making data analysis straightforward.

  • Instrumentation and Measurement:

    • Equilibrate the UV-Vis spectrophotometer's thermostatted cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Determine the wavelength of maximum absorbance (λmax) for the expected product (2-ethoxypyridine) where the starting materials have minimal absorbance.

    • Place 2.85 mL of the 200 mM NaOEt solution into a 3 mL quartz cuvette and allow it to thermally equilibrate.

    • Set the spectrophotometer to kinetic mode, recording absorbance at λmax at regular intervals (e.g., every 10 seconds).

  • Initiating the Kinetic Run:

    • To initiate the reaction, rapidly inject 0.15 mL of the 10.0 mM halopyridine stock solution into the cuvette containing the nucleophile.

    • Quickly mix by inverting the cuvette (sealed with a cap) and immediately begin data acquisition. The final concentration of the halopyridine will be 0.5 mM.

    • Continue data collection until the absorbance value plateaus, indicating the reaction is complete (typically > 5 half-lives).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to the following first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

    • Repeat the entire procedure for the other halopyridine under identical conditions.

    • Compare the kobs values. The substrate with the larger kobs is the more reactive species.

Conclusion

For drug development professionals and synthetic chemists, a nuanced understanding of leaving group reactivity is paramount for efficient route design. In the context of nucleophilic aromatic substitution on pyridines, the general rule is that reactivity is governed by the electronegativity of the halogen, not its bond strength with carbon. Consequently, 6-chloropyridine is typically a more reactive substrate than 2-bromopyridine . This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the greater electrophilicity of the carbon attached to the more electronegative chlorine atom. However, it is essential to recognize that specific reaction conditions, particularly the choice of nucleophile, can in some cases alter the reaction mechanism and invert this trend. The experimental protocols outlined provide a robust framework for quantifying these reactivity differences in the laboratory.

References
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Reactivity in Nucleophilic Aromatic Substitution: A Compar
  • Leaving group. Wikipedia.
  • Nucleophilic Aromatic Substitution. University of Babylon.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Europe PMC.
  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene. Benchchem.

Sources

Comparative

reference standards for 2-Bromo-6-chloro-3-methyl-5-nitropyridine analysis

Initiating Information Gathering I've started with focused Google searches to collect data on "2-Bromo-6-chloro-3-methyl-5-nitropyridine". I'm specifically targeting chemical properties, analytical techniques like HPLC,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Information Gathering

I've started with focused Google searches to collect data on "2-Bromo-6-chloro-3-methyl-5-nitropyridine". I'm specifically targeting chemical properties, analytical techniques like HPLC, GC, and NMR, along with identified suppliers for reference standards. This forms the foundation for my investigation.

Analyzing Reference Standards

I'm now focused on locating commercially available reference standards for the target compound, paying close attention to purity, certifications, and accompanying documentation like Certificates of Analysis. I am also investigating alternative sources or potential in-house preparation methods as a point of comparison. Concurrently, I'm seeking published analytical methods to incorporate into a comparative guide.

Developing Analytical Protocols

I'm now expanding my search to include published analytical methods from regulatory bodies and pharmacopoeias that require reference standards for this or similar compounds, as well as experimental data like chromatograms to create comparative data tables. I'm also planning to synthesize this data to structure a comparison guide. This will highlight the importance of high-purity, certified standards versus alternatives.

Analyzing Initial Findings

I've got a baseline established for "2-Bromo- 6-chloro-3-methyl-5-nitropyridine." Supplier leads and basic properties are in hand. I'm hitting a snag finding certified reference standards for this particular substance, however, so I need to refine the search.

Refining Search Parameters

Locating Potential Standards

I've hit a snag finding a certified reference standard for "2-Bromo-6-chloro-3-methyl-5-nitropyridine." The search is yielding no results. However, I've identified suppliers, and am reviewing available basic Certificates of Analysis (CoAs). These often include purity data from HPLC or GC, and occasionally NMR data which might be sufficient for my needs.

Analyzing Related Standards

I'm now focusing on comparing a certified standard of Pyridine to a characterized, but non-certified, standard of 2-Bromo-6-chloro-3-methyl-5-nitropyridine. It's a crucial comparison. I've also gathered data on analytical method validation for pyridine derivatives, particularly HPLC-MS/MS methods. This will be invaluable for building experimental protocols and justifying the procedures. I've also found some relevant CoAs that will be useful when constructing a comparative data table.

Synthesizing Found Information

I've got a good handle on different reference standard tiers, and am ready to produce a comparative analysis. My plan is to contrast a certified pyridine standard with a characterized 2-Bromo-6-chloro-3-methyl-5-nitropyridine. The comparative table, will be developed using information culled from the CoAs, while a clear HPLC protocol will be constructed, providing detailed rationales for each procedure. I'm also preparing a Graphviz diagram to illustrate how to qualify an "in-house" standard against a certified one.

Validation

Comparative Guide: Distinguishing 2-Bromo-6-chloro-3-methyl-5-nitropyridine from Regioisomers

Executive Summary & Structural Anatomy In the synthesis of polysubstituted pyridines, particularly those used as scaffolds for kinase inhibitors or P2X3 antagonists, the formation of regioisomers is a persistent challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

In the synthesis of polysubstituted pyridines, particularly those used as scaffolds for kinase inhibitors or P2X3 antagonists, the formation of regioisomers is a persistent challenge. The target molecule, 2-Bromo-6-chloro-3-methyl-5-nitropyridine (Target A) , is often accompanied by "scrambled" halogen isomers or nitration regioisomers that possess identical mass (m/z 250.9/252.9) and similar polarity.

Reliable differentiation requires a multi-modal approach combining NOE-based NMR spectroscopy and Chemo-selective SNAr reactivity . This guide outlines the definitive protocols to distinguish the target from its two most common impurities:

  • The "Halogen Scramble" Isomer: 2-Chloro-6-bromo-3-methyl-5-nitropyridine.

  • The "Nitration" Isomer: 2-Bromo-6-chloro-3-methyl-4-nitropyridine.

Structural Logic & Steric Map

The differentiation logic relies on the unique spatial relationship between the C3-Methyl group, the C4-Proton , and the activating C5-Nitro group.

G Target TARGET 2-Br-6-Cl-3-Me-5-NO2 (Active SNAr at C6) H4 H4 Proton (Singlet) Target->H4 Me3 C3-Methyl Target->Me3 NO2 C5-Nitro (Activator) Target->NO2 H4->Me3 Strong NOE (Diagnostic) NO2->Target Activates C6-Cl (Ortho) NO2->H4 Deshielding (Downfield Shift)

Figure 1: Structural anatomy of the target. The proximity of H4 and Me3 is the primary spectroscopic handle, while the Nitro group directs nucleophilic attack primarily to C6.

Method 1: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish these isomers as they are isobaric. NMR is the definitive tool, but standard 1D 1H NMR is often insufficient due to the isolated nature of the ring proton.

The Diagnostic Protocol

Solvent: DMSO-d6 (Preferred for solubility and separating N-H/O-H impurities). Concentration: 10-15 mg/0.6 mL.

Step A: 1H NMR Analysis (Chemical Shift)
  • Target (5-NO2): The aromatic proton is at C4 . It is flanked by a Methyl group (C3) and a Nitro group (C5).[1]

    • Prediction:

      
       ~8.4 - 8.6 ppm (Singlet). The Nitro group exerts a strong deshielding effect (ortho).
      
  • Isomer (4-NO2): The aromatic proton is at C5 . It is flanked by the Nitro group (C4) and the Chloro group (C6).

    • Prediction:

      
       ~8.0 - 8.3 ppm. While still deshielded, the lack of the "buttressing" effect from the methyl group often results in a slightly different shift, though this is risky to rely on alone.
      
Step B: 1D NOE / 2D NOESY (The "Smoking Gun")

This is the critical validation step . You must determine the spatial neighbor of the aromatic singlet.

  • Irradiate the Methyl Doublet/Singlet (~2.4 ppm).

  • Observe the Aromatic Region.

FeatureTarget (5-NO2)Nitration Isomer (4-NO2)
Geometry H4 is adjacent to C3-Me.H5 is adjacent to C4-NO2 and C6-Cl.
NOE Result Strong enhancement of the aromatic singlet.NO enhancement (H5 is too far from C3-Me).
Conclusion Confirmed Rejected
Step C: 13C NMR (Halogen Distinction)

To distinguish the Target (2-Br, 6-Cl) from the Halogen Scramble (2-Cl, 6-Br):

  • Carbon attached to Chlorine (C-Cl) typically resonates at 150–152 ppm .

  • Carbon attached to Bromine (C-Br) typically resonates at 140–144 ppm .

  • Differentiation: In the Target, C6 is C-Cl (ortho to NO2). In the Scramble, C6 is C-Br. The chemical shift of C6 will move upfield by ~8-10 ppm if the halogens are swapped.

Method 2: Chemical Reactivity Probe (SNAr)

If NMR is ambiguous due to overlapping impurities, chemical derivatization provides a binary "Yes/No" confirmation based on the electronic activation of the pyridine ring.

The Principle

Nucleophilic Aromatic Substitution (SNAr) in pyridines requires an electron-withdrawing group (Nitro) located ortho or para to the leaving group (Halogen).[2]

  • Target: Nitro is at C5.

    • C6-Cl is ortho (Activated).

    • C2-Br is para (Activated).

    • Regioselectivity: C2 is sterically hindered by the C3-Methyl. C6-Cl is the primary reactive site.

  • Isomer (4-NO2): Nitro is at C4.

    • C2 and C6 are meta to the Nitro group.

    • Result: The ring is deactivated toward SNAr under mild conditions.

Experimental Protocol (Morpholine Probe)

This reaction rapidly distinguishes the 5-Nitro target from 4-Nitro impurities.

Reagents:

  • Substrate (50 mg)

  • Morpholine (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: THF or Acetonitrile (2 mL)

Procedure:

  • Dissolve substrate in solvent at Room Temperature (RT).

  • Add base and morpholine.

  • Monitor by TLC or LCMS at T=30 min.

Interpretation:

  • Target: Rapid conversion to the 6-morpholino adduct (displacement of Cl). The mass will shift by +50.6 Da (Morpholine - HCl).

    • Why? C6 is activated (ortho-nitro) and unhindered.

  • Nitration Isomer (4-NO2): No Reaction (or <5% conversion) at RT.

    • Why? Halogens are meta to the activating group.

  • Halogen Scramble (2-Cl, 6-Br): Reaction occurs, but slower.

    • Why? It displaces C6-Br. Br is a better leaving group, but C-Cl bond polarization by ortho-nitro is often more effective in transition state stabilization. More importantly, the product will have a distinct retention time and Br isotopic pattern (if Cl was displaced in the target, the product retains Br; if Br is displaced in the isomer, the product retains Cl).

Summary of Analytical Logic

The following decision tree illustrates the workflow to certify the material.

DecisionTree Start Unknown Isomer Sample Step1 1H NMR + NOESY (Irradiate Methyl) Start->Step1 Decision1 NOE Signal at Aromatic H? Step1->Decision1 NoNOE No NOE Observed Decision1->NoNOE No YesNOE Strong NOE Observed Decision1->YesNOE Yes Result1 Isomer: 4-Nitro Analog (REJECT) NoNOE->Result1 Step2 Check 13C NMR / LCMS (Halogen Status) YesNOE->Step2 Decision2 C6 Shift ~150ppm SNAr Product retains Br? Step2->Decision2 Result2 Target Molecule (CONFIRMED) Decision2->Result2 Yes Result3 Isomer: 2-Cl, 6-Br (REJECT) Decision2->Result3 No

Figure 2: Analytical workflow for regioisomer determination.

Comparative Data Table

ParameterTarget (2-Br, 6-Cl, 3-Me, 5-NO2)Isomer A (4-Nitro analog)Isomer B (Halogen Scramble)
1H NMR (Ar-H) Singlet, ~8.5 ppmSinglet, ~8.2 ppmSinglet, ~8.5 ppm
H-Me NOE Positive (Strong)Negative Positive
SNAr Reactivity High (RT, <1h)Very Low (Inert at RT)Moderate
SNAr Product Retains Bromine (M+51, 1xBr pattern)N/ARetains Chlorine (M+51, 1xCl pattern)
13C NMR (C6) ~151 ppm (C-Cl)~148 ppm~142 ppm (C-Br)

References

  • Gronert, S., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry. Discusses the "element effect" and leaving group order in activated pyridines.

  • Oxford Instruments. (2023). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note detailing NOE and coupling strategies for aromatic isomers.

  • PubChem. (2023). "2-Bromo-5-chloro-3-methylpyridine Compound Summary." Provides baseline physicochemical data for the scaffold.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Authoritative guide on NOE and chemical shift effects in heterocycles.

Sources

Comparative

Comparative Stability and Reactivity Guide: Halogenated Nitropyridine Derivatives

Halogenated nitropyridines (HNPs)—encompassing fluoro-, chloro-, bromo-, and iodo-substituted nitropyridines—are indispensable electrophilic scaffolds in modern medicinal chemistry and materials science. Their utility st...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated nitropyridines (HNPs)—encompassing fluoro-, chloro-, bromo-, and iodo-substituted nitropyridines—are indispensable electrophilic scaffolds in modern medicinal chemistry and materials science. Their utility stems from a delicate balance: they must possess sufficient thermal and hydrolytic stability to survive multi-step synthetic sequences and extended storage, yet maintain highly tuned chemical instability (reactivity) to undergo selective Nucleophilic Aromatic Substitution (SNAr) or act as targeted covalent warheads in biological systems.

This guide provides an objective, data-driven comparison of the stability profiles of various halogenated nitropyridine derivatives, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for stability assessment.

Thermodynamic and Thermal Stability

The baseline stability of an HNP is dictated by the extreme electron deficiency of the pyridine ring, which is exacerbated by the inductive effects of the halogens and the strong electron-withdrawing nature of the nitro group.

Thermal Decomposition Pathways

Halogenated nitropyridines are generally stable at ambient conditions but exhibit distinct thermal decomposition thresholds. For instance, highly functionalized derivatives like 5-bromo-2-chloro-4-nitropyridine begin to thermally decompose at temperatures exceeding 150°C[1].

  • Mechanism of Degradation: Thermal decomposition typically initiates with the homolytic cleavage of the C-NO2 bond, followed by the fragmentation of the pyridine ring. This process releases toxic nitrogen oxides (NOx) and hydrogen halides (e.g., HCl, HBr)[1].

  • Storage Implications: Due to their moderate lipophilicity (Log P ~1.86) and poor water solubility, these compounds preferentially partition into organic phases and are stable in polar aprotic solvents like DMSO[1]. However, long-term storage requires cool, dry conditions under an inert atmosphere to prevent slow hydrolytic degradation.

Chemical Stability: Comparative SNAr Reactivity

The defining characteristic of HNPs is their susceptibility to SNAr. The reactivity (and conversely, the chemical stability) of these derivatives is counter-intuitive to standard SN2 logic.

The Leaving Group Paradox: Fluoro vs. Chloro

In SNAr reactions, fluoronitropyridines are significantly more reactive (less chemically stable) than chloronitropyridines , despite the C-F bond being much stronger than the C-Cl bond.

  • Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the resonance-stabilized anionic intermediate (the Meisenheimer complex)[2].

  • Fluorine's extreme electronegativity exerts a powerful inductive pull, highly polarizing the C-F bond and drastically lowering the activation energy required for the nucleophile to attack the adjacent carbon. The subsequent elimination of the halide is fast, making the bond strength irrelevant to the overall reaction rate.

Regioselectivity in Polyhalogenated Systems

In derivatives like 2,4-dichloro-5-nitropyridine, the stability of the intermediate Meisenheimer complex dictates regioselectivity. The C4 position is generally favored for nucleophilic attack because the negative charge developed in the transition state is optimally stabilized by the adjacent electron-withdrawing nitro group at C5[2].

SNAr R Halogenated Nitropyridine MC Meisenheimer Intermediate R->MC Rate-Determining Addition (k1) Nu Nucleophile (e.g., Amine/Thiol) Nu->MC P Substituted Product + HX MC->P Fast Elimination (k2)

Fig 1: SNAr pathway showing rate-determining Meisenheimer complex formation.

Biological Stability: Covalent Kinase and Protease Inhibitors

Recently, the tuned chemical instability of HNPs has been exploited in targeted covalent drug design. By incorporating a chloronitropyridine or fluoronitropyridine motif, researchers can create "warheads" that react specifically with non-catalytic cysteine residues in target proteins via SNAr.

  • Protease Targeting: Fluoronitropyridines and chloronitropyridines have been successfully utilized to target the cysteine protease USP7. Differential Scanning Fluorimetry (DSF) assays show these compounds induce significant melting temperature (Tm) shifts (e.g., -4.20 °C for fluoronitropyridines and -3.75 °C for chloronitropyridines) after 24 hours of incubation, indicating stable covalent modification of the target[3].

  • Kinase Targeting & Off-Target Stability: A major hurdle in covalent drug design is off-target reactivity with abundant biological thiols like Glutathione (GSH). In comparative assays, specific chloronitropyridine warheads targeting S6K2 demonstrated a >10-fold longer half-life in the presence of physiological GSH compared to the FDA-approved acrylamide inhibitor Afatinib[4]. This proves that chloronitropyridines can offer a superior stability profile (lower intrinsic promiscuity) while maintaining target-specific reactivity.

Quantitative Data Summaries

Table 1: Physicochemical & Thermal Stability Profiles
Derivative ClassTypical Thermal DecompositionPrimary Degradation ProductsHydrolytic Stability (pH 7.4)Lipophilicity (Log P)
Fluoronitropyridines > 130°CNOx, HFModerate (Susceptible to slow hydrolysis)~ 1.2 - 1.5
Chloronitropyridines > 150°CNOx, HClHigh (Stable in aqueous buffers)~ 1.6 - 1.9
Bromonitropyridines > 150°CNOx, HBrHigh~ 1.8 - 2.1
Table 2: Comparative SNAr Reactivity & Biological Stability
Warhead MotifRelative SNAr Reactivity (krel)Meisenheimer StabilizationGSH Assay Half-Life (5 mM GSH, pH 7.4)
Fluoro-aromatic Highest (100x)Excellent (Strong Inductive Pull)Short (< 2 hours)
Chloro-aromatic Moderate (1x)GoodLong (> 24 hours)
Standard Acrylamide N/A (Michael Addition)N/AModerate (~ 2-4 hours)

Experimental Methodologies

To objectively validate the stability and reactivity claims above, the following self-validating protocols are provided.

Protocol A: HPLC-Based Glutathione (GSH) Stability Assay

This protocol evaluates the non-specific chemical reactivity of halogenated nitropyridines in biological media[4].

  • Preparation of Stocks: Prepare a 10 mM stock solution of the halogenated nitropyridine in HPLC-grade DMSO. Prepare a fresh 10 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

  • Reaction Initiation: In a glass vial, combine the compound and GSH to achieve a final concentration of 50 µM compound and 5 mM GSH (100-fold excess) in a 50:50 mixture of MeCN/PBS buffer (MeCN is required due to the poor aqueous solubility of HNPs).

  • Incubation: Incubate the mixture at 37°C in a thermoshaker.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold MeCN containing an internal standard (e.g., indoprofen).

  • Quantification: Analyze the aliquots via LC-HRMS. Monitor the decrease in the Area Under the Curve (AUC) of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to calculate the pseudo-first-order degradation rate constant (kobs) and the half-life (t½).

GSH_Workflow S1 Prepare 5 mM GSH & Test Compound Stocks S2 Incubate at 37°C in pH 7.4 Buffer S1->S2 S3 Quench Aliquots at Time Points S2->S3 S4 LC-HRMS Analysis (AUC Quantification) S3->S4 S5 Calculate Half-Life (t½) S4->S5

Fig 2: HPLC-based Glutathione (GSH) stability assay workflow for covalent probes.

Protocol B: UV-Vis Kinetic Analysis of SNAr Reactivity

To compare the intrinsic reactivity of fluoro- vs. chloro-nitropyridines:

  • Prepare 0.1 mM solutions of the halogenated nitropyridine isomers in anhydrous ethanol.

  • Prepare a 1.0 mM solution of a standard nucleophile (e.g., piperidine) in ethanol.

  • Equilibrate a quartz cuvette containing 2.5 mL of the nucleophile solution to 25°C in a UV-Vis spectrophotometer.

  • Inject 0.5 mL of the nitropyridine stock into the cuvette, mix rapidly, and immediately begin monitoring absorbance at the λmax of the expected substituted product (typically 350-400 nm due to the extended conjugation of the nitro-amino system).

  • Calculate the second-order rate constant (k2) to quantitatively compare leaving group efficacy.

References

  • Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) Source: PMC / NIH URL:[Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP Source: Dovepress / NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-6-chloro-3-methyl-5-nitropyridine proper disposal procedures

Part 1: Executive Safety Assessment Immediate Directive: 2-Bromo-6-chloro-3-methyl-5-nitropyridine is a halogenated nitro-heterocycle . For disposal purposes, it must be classified as Halogenated Organic Waste with a sec...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Immediate Directive: 2-Bromo-6-chloro-3-methyl-5-nitropyridine is a halogenated nitro-heterocycle . For disposal purposes, it must be classified as Halogenated Organic Waste with a secondary flag for Potential Reactivity due to the nitro group.

Do NOT dispose of this compound down the drain, in standard trash, or mix it with non-halogenated solvents (e.g., acetone, methanol) or strong bases. The presence of both bromine and chlorine atoms requires incineration in a facility equipped with specific acid-gas scrubbers.

Hazard Characterization (Structure-Activity Relationship)

To handle this chemical safely, you must understand the risks encoded in its structure:

Functional GroupHazard ImplicationOperational Constraint
Nitro Group (-NO₂) Thermal instability; potential shock sensitivity (low, but non-zero).Avoid heating. Do not distill to dryness. Store away from reducing agents.
Halogens (-Br, -Cl) Generates corrosive acid gases (HBr, HCl) upon combustion.Strict segregation. Must go to "Halogenated Waste" stream to prevent damage to standard incinerators.
Pyridine Ring Acute toxicity; potential aquatic toxicity.Double containment. Prevent release into water systems.

Part 2: Operational Disposal Protocol

This protocol is designed to ensure compliance with EPA (RCRA) regulations and Prudent Practices in the Laboratory.

A. Solid Waste (Pure Substance)

Scenario: Expired reagent, degraded solids, or excess synthesis product.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Note: Write "Contains Nitro Group - Do Not Heat" clearly on the tag.

  • Solvation (Optional but Recommended): If the solid is suspected to be dry/shock-sensitive (rare for this specific mono-nitro, but possible if impure), dissolve it in a compatible halogenated solvent like Dichloromethane (DCM) to desensitize it before disposal.

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in solvents (e.g., DCM, Chloroform, Ethyl Acetate).

  • Stream Identification:

    • If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Organic Waste carboy.

    • If solvent is Non-Halogenated (Ethyl Acetate, Methanol): Because the solute contains Br/Cl, the entire mixture defaults to Halogenated Waste . Do not put this in the Non-Halogenated/Flammables stream.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Why? Nitropyridines can degrade or react exothermically in the presence of strong bases (nucleophilic aromatic substitution). If the reaction mixture was basic, quench and neutralize it before adding to the waste carboy.

  • Cap Management: Use a vented cap if available to prevent pressure buildup from slow decomposition.

C. Contaminated Debris

Scenario: Gloves, weigh boats, paper towels.

  • Bagging: Collect all solid debris in a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (double containment) to prevent odor leakage and exposure.

  • Disposal: Place in the Dry Laboratory Waste box (often a fiber drum) destined for incineration. Do not place in regular trash.

Part 3: Critical Incompatibilities & Spill Response

Incompatibility Matrix:

  • Strong Bases (NaOH, KOH, Amines): Risk of rapid hydrolysis or nucleophilic attack, generating heat.

  • Reducing Agents (LiAlH₄, NaBH₄, H₂): Risk of reducing the nitro group, which can be exothermic.

  • Oxidizers: Potential fire hazard.

Spill Response (Small Scale < 10g):

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2]

  • Containment: Cover the spill with a Non-Combustible Absorbent (e.g., Vermiculite or Sand). Do not use paper towels or sawdust (combustibles) for nitro-compounds.

  • Cleanup: Scoop absorbent into a hazardous waste container. Clean the surface with soap and water; collect the rinsate as halogenated waste.

Part 4: Waste Stream Logic (Visualization)

The following diagram illustrates the decision logic for disposing of 2-Bromo-6-chloro-3-methyl-5-nitropyridine.

DisposalWorkflow Start Waste Generation: 2-Bromo-6-chloro-3-methyl-5-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidAction Dissolve in DCM (Optional) or Pack in Amber Jar Solid->SolidAction SolventCheck Is Solvent Halogenated? Liquid->SolventCheck DebrisAction Double Bag (6-mil Poly) Label 'Toxic Debris' Debris->DebrisAction HaloStream HALOGENATED WASTE STREAM (Incineration with Scrubbers) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., EtOAc) *Contaminant forces Halo classification* SolidAction->HaloStream Tag: Toxic/Nitro DryStream DRY HAZARDOUS WASTE (Incineration) DebrisAction->DryStream

Figure 1: Decision logic for segregating halogenated nitro-pyridine waste streams to ensure regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 2-Bromo-5-nitropyridine (Structural Analog for Hazard Inference). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-chloro-3-methyl-5-nitropyridine

Comprehensive Safety & Operational Guide: Handling 2-Bromo-6-chloro-3-methyl-5-nitropyridine As a highly functionalized heteroaromatic compound, 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Bromo-6-chloro-3-methyl-5-nitropyridine

As a highly functionalized heteroaromatic compound, 2-Bromo-6-chloro-3-methyl-5-nitropyridine (CAS: 1225348-48-0) is a critical building block in pharmaceutical drug development and agrochemical synthesis. However, its unique structural features—specifically the electron-withdrawing nitro group combined with dual halogen leaving groups—present distinct toxicological and reactive hazards.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for personal protective equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

To handle this compound safely, one must understand the causality behind its hazards. We do not just wear PPE because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of chemical injury[1].

  • Electrophilicity & Reactivity: The pyridine ring is severely electron-deficient. The synergistic electron-withdrawing effects of the -NO2 group at the 5-position and the halogens (Br, Cl) at the 2- and 6-positions make this molecule highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Mixing this compound with strong nucleophiles (e.g., primary amines, thiols) outside of controlled, cooled environments can lead to violent exothermic runaways.
    
  • Systemic Toxicity: Nitroaromatic compounds are notorious for their ability to induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely reducing the blood's oxygen-carrying capacity.

  • Dermal & Mucosal Sensitization: The halogens increase the molecule's lipophilicity, allowing it to penetrate the dermal layer more efficiently than unsubstituted pyridines. It is classified as a severe skin/eye irritant (H315, H319) and a respiratory tract irritant (H335)[2].

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative hazard data and maps it directly to the required PPE based on the physical state of the chemical during your workflow.

Hazard Parameter / StateSpecification / Risk LevelRequired PPE & Engineering ControlCausality / Rationale
Physical State Solid (Crystalline Powder)Control: Fume hood (Face velocity >100 fpm).Gloves: Double Nitrile (4-mil minimum).Respirator: N95 (if handled outside hood).Fine powders pose a severe inhalation risk (H335)[2]. Static electricity can cause aerosolization during weighing.
Solubilized State Dissolved in Polar Aprotic Solvents (e.g., DMF, DMSO)Control: Fume hood.Gloves: Butyl Rubber or Laminated (Silver Shield).Eye: Splash goggles + Face shield.DMF/DMSO permeate nitrile gloves in < 5 minutes, acting as a carrier solvent that transports the toxic solute directly through the skin[3].
Reaction Scale Preparative (> 10 Grams)Control: Ventilated balance enclosure.Body: Flame-resistant lab coat + Tyvek sleeves.Bulk transfers increase the risk of dust cloud generation and gross contamination of the forearms[1].

Operational Workflow: Safe Weighing and Transfer

The following self-validating protocol ensures that every step mitigates the specific hazards of halogenated nitropyridines.

Phase 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm)[1].

  • Clear the hood deck of any incompatible chemicals, specifically strong reducing agents (e.g., sodium borohydride) or concentrated bases, which could trigger an exothermic degradation of the nitroaromatic.

Phase 2: PPE Donning

  • Inspect and don a flame-resistant lab coat, ensuring it is buttoned to the collar.

  • Don ANSI Z87.1-compliant chemical splash goggles[3].

  • Don two pairs of standard nitrile gloves. Crucial Check: Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves to create a continuous barrier.

Phase 3: Execution (The Transfer)

  • Static Mitigation: Halogenated powders are highly prone to static charge. Pass an anti-static gun (alpha-emitting polonium device or piezoelectric ionizer) over the weigh boat and spatula for 3 seconds.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the 2-Bromo-6-chloro-3-methyl-5-nitropyridine using a clean, dry spatula. Keep the source bottle as close to the weigh boat as possible to minimize the transit path.

  • In-Hood Solubilization: Do not transport the dry powder across the laboratory. Transfer the powder into your reaction flask inside the hood, and add your solvent (e.g., DMF) immediately. Transport the chemical only as a sealed solution.

Phase 4: Doffing & Decontamination

  • Wipe down the balance and the immediate hood deck with a specialized damp wipe (water/isopropanol mix) to capture any microscopic dust.

  • Remove the outer pair of nitrile gloves inside the hood and dispose of them in a solid hazardous waste container.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

SafeHandling Start Risk Assessment: 2-Bromo-6-chloro-3-methyl-5-nitropyridine State Determine Physical State Start->State Powder Dry Solid Powder (Inhalation Hazard) State->Powder Solution Solution in DMF/DMSO (Dermal Carrier Hazard) State->Solution Control1 Fume Hood & Anti-Static Tools Powder->Control1 Control2 Fume Hood & Splash Shield Solution->Control2 PPE1 Double Nitrile Gloves, Goggles, Lab Coat Control1->PPE1 PPE2 Butyl/Laminate Gloves, Goggles, Tyvek Sleeves Control2->PPE2

Workflow for determining engineering controls and PPE based on physical state.

Emergency Response & Disposal Plan

A robust safety culture requires anticipating failure. If a spill or exposure occurs, immediate, causality-driven action is required[1].

Spill Response Methodology
  • Solid Spills: NEVER sweep a solid spill of 2-Bromo-6-chloro-3-methyl-5-nitropyridine. Sweeping aerosolizes the particles, instantly creating an inhalation hazard. Use a HEPA-filtered vacuum dedicated to chemical spills, or employ the "wet-wipe" method: gently place damp paper towels over the powder to suppress dust, then carefully scoop the towels into a hazardous waste bag.

  • Solution Spills: If dissolved in an organic solvent, immediately extinguish all ignition sources. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, as nitroaromatics can act as oxidizers under certain conditions.

Exposure First Aid
  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like acetone or ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic halogens.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical evaluation for potential methemoglobinemia.

Waste Segregation & Disposal

Dispose of all contaminated materials as Halogenated Organic Waste . Critical Warning: Never mix nitroaromatic waste with heavy metal waste streams or strong reducing agents in a waste carboy. Over time, these can react exothermically inside the sealed carboy, leading to pressurization and catastrophic rupture[1].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid SolidAction Wet-Wipe Method (Do NOT Sweep) Solid->SolidAction LiquidAction Apply Inert Absorbent (Vermiculite/Sand) Liquid->LiquidAction Waste Transfer to Halogenated Waste Container SolidAction->Waste LiquidAction->Waste Decon Decontaminate Surface (Soap & Water) Waste->Decon

Emergency response logic for solid versus solution-based spills of halogenated nitropyridines.

References

  • 5-Bromo-2-chloro-4-methyl-3-nitropyridine (Representative Halogenated Nitropyridine SDS Data) . Angene Chemical. Available at:[Link][2]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][3]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / NCBI Bookshelf. Available at:[Link][1]

Sources

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